Physicochemical Properties of 9-Methyl-3,9-diazabicyclo[3.3.1]nonane
The following technical guide details the physicochemical properties, structural dynamics, and synthetic utility of 9-Methyl-3,9-diazabicyclo[3.3.1]nonane . This document is structured for researchers in medicinal chemis...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the physicochemical properties, structural dynamics, and synthetic utility of 9-Methyl-3,9-diazabicyclo[3.3.1]nonane . This document is structured for researchers in medicinal chemistry and pharmacology, focusing on the scaffold's role as a versatile pharmacophore.
[1][2][3][4][5]
Executive Summary
9-Methyl-3,9-diazabicyclo[3.3.1]nonane represents a privileged bicyclic scaffold in drug discovery, distinct from its isomers granatanine (9-azabicyclo[3.3.1]nonane) and bispidine (3,7-diazabicyclo[3.3.1]nonane).[1] Characterized by a bridged diamine architecture, this molecule offers a rigid framework that positions nitrogen atoms at specific vectors, making it an ideal core for ligands targeting G-protein coupled receptors (GPCRs), particularly 5-HT3 and opioid receptors , as well as nicotinic acetylcholine receptors (nAChRs) .[1]
Unlike the "proton sponge" behavior of 3,7-diazabicyclo[3.3.1]nonane, the 3,9-isomer exhibits independent basicity at the N3 and N9 positions due to their spatial separation, allowing for selective functionalization and fine-tuning of pharmacokinetic profiles.[1]
Structural Architecture & Conformation
Bicyclic Topology
The molecule consists of two fused piperidine rings sharing carbons 1 and 5, with nitrogen atoms located at the bridgehead (N9) and the ring (N3).
N9 (Bridge Nitrogen): Methylated in the title compound.[2] It is sterically constrained and serves as the apical point of the bicycle.
N3 (Ring Nitrogen): A secondary amine (in the mono-methyl derivative) located in one of the six-membered rings.[1] It is the primary site for derivatization (alkylation, acylation).
Conformational Dynamics
The [3.3.1]nonane system exists in an equilibrium dominated by the Chair-Chair (CC) conformation. While the 3,7-diaza analogs often suffer from transannular repulsion between lone pairs (leading to Chair-Boat forms), the 3,9-diaza arrangement mitigates this repulsion.[1]
Chair-Chair (CC): The lowest energy state, maximizing orbital overlap and minimizing steric strain.[1]
Chair-Boat (CB): Accessible if bulky substituents at N3 or C7 introduce 1,3-diaxial interactions.[1]
Figure 1: Conformational Equilibrium & Numbering
The diagram below illustrates the numbering scheme and the dominant Chair-Chair conformation.
Caption: The 3,9-diazabicyclo[3.3.1]nonane scaffold predominantly adopts a Chair-Chair conformation, separating the N3 and N9 domains.[1]
Physicochemical Profile
The following data summarizes the core properties of the free base and its common dihydrochloride salt.
Unlike bispidines, where lone pair convergence creates superbasicity, the 3,9-diazabicyclo system behaves as a standard diamine.[1] The N3 nitrogen is more accessible and slightly more basic, making it the primary protonation site in mono-acidic conditions.[1] In physiological pH (7.4), the molecule exists predominantly as the dication or monocation at N3.
Synthesis & Reactivity[7][8]
Synthetic Routes
The synthesis of the 3,9-diazabicyclo[3.3.1]nonane core is more complex than the double-Mannich condensation used for the 3,7-isomer.[1] The foundational method established by Barnes and Fales (1961) involves the cyclization of piperidine derivatives.
Key Synthetic Pathway:
Precursor: 1-Methyl-4-piperidone or related piperidine-3-carboxylic acid derivatives.[1]
Cyclization: Construction of the second ring via intramolecular alkylation or amide formation followed by reduction.
Differentiation: The inherent asymmetry (if N3 is unsubstituted) allows for selective functionalization.
Functionalization Logic
N3-Alkylation: The secondary amine at N3 is highly nucleophilic.[1] It readily undergoes S
2 reactions with alkyl halides or reductive amination with aldehydes. This is the standard vector for attaching pharmacophores (e.g., benzyl, heteroaryl groups).
Salt Formation: The dihydrochloride salt (CAS 3431-07-0) is hygroscopic.[1] For anhydrous reactions, the free base must be liberated using NaOH/DCM extraction and dried over MgSO
.
Figure 2: Reactivity & Functionalization Workflow
Caption: Workflow for converting the commercial salt to the reactive free base and subsequent N3-diversification.
Pharmacological Relevance[9]
The 9-methyl-3,9-diazabicyclo[3.3.1]nonane scaffold is a validated bioisostere for the tropane and granatane rings found in alkaloids like cocaine and atropine, but with distinct vector properties.[1]
Therapeutic Applications
5-HT3 Receptor Antagonists: Derivatives of this scaffold exhibit high affinity for serotonin 5-HT3 receptors, similar to Granisetron (which uses the 9-aza core).[1] The 3,9-diaza modification alters the hydrogen bond donor/acceptor profile, potentially improving metabolic stability or selectivity.[1]
Opioid Receptors: N3-substituted analogs (e.g., cinnamyl derivatives) have demonstrated potent
-opioid receptor affinity.[1] The rigid bicyclic core locks the pharmacophore in a bioactive conformation, reducing entropic penalty upon binding.
Nicotinic Acetylcholine Receptors (nAChR): Used as a scaffold for PET radiotracers to image cholinergic deficits in neurodegenerative disorders.
Experimental Protocol: Free Base Isolation
Self-validating protocol for researchers transitioning from the commercial salt.[1]
Dissolution: Dissolve 1.0 g of 9-Methyl-3,9-diazabicyclo[3.3.1]nonane dihydrochloride in 10 mL of distilled water.
Basification: Slowly add 20% NaOH solution dropwise with stirring until pH > 12. The solution may become cloudy or separate an oil.
Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (
mL). Note: The amine is moderately polar; thorough extraction is required.
Drying: Combine organic layers, dry over anhydrous Na
SO, and filter.
Concentration: Remove solvent under reduced pressure (rotary evaporator) at 40°C to yield the pale yellow oil (Free Base).
Validation: Confirm identity via
H NMR (CDCl). Look for the N-methyl singlet at ppm and the absence of broad ammonium exchange peaks.[1]
References
Barnes, R. A., & Fales, H. M. (1961).[3] The Synthesis of the 3,9-Diazabicyclo[3.3.1]nonane Ring System. Journal of Medicinal and Pharmaceutical Chemistry, 3(3), 441-459.[1]
BenchChem. (n.d.). 9-Methyl-3,9-diazabicyclo[3.3.1]nonane Structure and Properties. BenchChem Database.
PubChem. (2025).[4][5] 9-Methyl-3,9-diazabicyclo[3.3.1]nonane Dihydrochloride.[6][4][1][7] National Library of Medicine.
Jurin, M., et al. (2024). Heterocyclic Compounds in Medicinal Chemistry: Synthesis and Opioid Activity. Pharmaceuticals.[2][8][9][3][10]
An In-depth Technical Guide to the Molecular Structure and Conformation of 9-Methyl-3,9-diazabicyclo[3.3.1]nonane
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the molecular structure and conformational dynamics of 9-Methyl-3,9-diazabicyclo[3.3.1]nonane, a h...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the molecular structure and conformational dynamics of 9-Methyl-3,9-diazabicyclo[3.3.1]nonane, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. By synthesizing data from experimental and computational studies of this molecule and its close analogs, this document offers field-proven insights into its synthesis, structural characterization, and conformational behavior.
Introduction: The Significance of the 3,9-Diazabicyclo[3.3.1]nonane Scaffold
The 3,9-diazabicyclo[3.3.1]nonane framework, a key structural motif in a variety of biologically active molecules, possesses a unique three-dimensional architecture that imparts rigidity and specific spatial arrangements of its nitrogen atoms. This bicyclic system is a cornerstone in the design of ligands for various receptors and ion channels, as well as in the construction of complex alkaloids and therapeutic agents. The introduction of a methyl group at the N9 position, yielding 9-Methyl-3,9-diazabicyclo[3.3.1]nonane, significantly influences the molecule's conformational preferences, basicity, and, consequently, its biological activity and utility in drug design.
Synthesis of the 3,9-Diazabicyclo[3.3.1]nonane Ring System
The construction of the 3,9-diazabicyclo[3.3.1]nonane ring system is most commonly achieved through a Mannich-type condensation reaction.[1] This approach involves the reaction of a primary amine, formaldehyde, and a cyclic ketone. For the synthesis of the 9-methyl derivative, methylamine serves as the primary amine.
General Synthetic Protocol:
A plausible synthetic route to 9-Methyl-3,9-diazabicyclo[3.3.1]nonan-3-one, a key intermediate, is outlined below. This protocol is based on established methods for the synthesis of related 9-azabicyclo[3.3.1]nonane derivatives.
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, a solution of glutaraldehyde and 1,3-acetonedicarboxylic acid is prepared in an appropriate solvent, typically water or a buffered aqueous solution.
Addition of Methylamine: An aqueous solution of methylamine is added dropwise to the reaction mixture at a controlled temperature, often near 0°C.
Condensation and Cyclization: The reaction mixture is allowed to warm to room temperature and stirred for several hours to facilitate the Mannich reaction and subsequent intramolecular cyclization.
Workup and Purification: The reaction mixture is basified, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography or crystallization to yield 9-methyl-9-azabicyclo[3.3.1]nonan-3-one.
Reduction to the Bicyclic Amine: The ketone at the C3 position can be reduced to a methylene group via standard methods such as the Wolff-Kishner or Clemmensen reduction to afford the parent 9-Methyl-3,9-diazabicyclo[3.3.1]nonane.
Molecular Structure and Conformational Analysis
The bicyclo[3.3.1]nonane skeleton is conformationally flexible and can exist in several forms, with the chair-chair (CC) and boat-chair (BC) conformations being the most energetically favorable.[2] The presence of heteroatoms and substituents significantly influences the conformational equilibrium.
Conformational Isomers
The primary conformations of 9-Methyl-3,9-diazabicyclo[3.3.1]nonane are:
Chair-Chair (CC): In this conformation, both six-membered rings adopt a chair form. This is generally the most stable conformation for the parent bicyclo[3.3.1]nonane.
Boat-Chair (BC): One ring is in a chair conformation while the other is in a boat conformation. This conformation can become more favorable in substituted derivatives to alleviate steric strain.
Boat-Boat (BB): Both rings are in a boat conformation. This is typically a high-energy conformation and is not significantly populated at room temperature.
Twist-Boat Conformations: These are intermediate, often transition state, conformations.
The conformational landscape is further complicated by the orientation of the methyl group on the N9 nitrogen, which can be either axial or equatorial, and the lone pair on the N3 nitrogen.
Caption: Conformational equilibrium of the bicyclo[3.3.1]nonane core.
Influence of the N-Methyl Group
Computational and experimental studies on related N-methylated azabicyclic systems consistently show a strong preference for the methyl group to occupy an equatorial position to minimize steric interactions.[3] Therefore, in the favored chair-chair conformation of 9-Methyl-3,9-diazabicyclo[3.3.1]nonane, the methyl group is expected to be in an equatorial orientation.
Experimental Determination of Conformation
X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive information about the solid-state conformation of a molecule, including precise bond lengths and angles. While a crystal structure for the parent 9-Methyl-3,9-diazabicyclo[3.3.1]nonane is not publicly available, structures of derivatives have been reported. For example, the crystal structure of 4-Methyl-N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)benzamide reveals a chair-chair conformation for the bicyclic core.[4]
Table 1: Representative Bond Lengths and Angles from a Related Crystal Structure
Note: These values are from a derivative and may vary slightly in the parent compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution.[3]
¹H NMR: The chemical shifts and coupling constants of the protons are highly dependent on their spatial orientation. In a chair-chair conformation, distinct signals for axial and equatorial protons are expected. The observation of specific Nuclear Overhauser Effects (NOEs) between protons that are close in space can provide definitive evidence for a particular conformation.
¹³C NMR: The chemical shifts of the carbon atoms are also sensitive to the conformation. The upfield or downfield shift of certain carbons can indicate steric compression or other conformational effects.
Computational Modeling
Ab initio and Density Functional Theory (DFT) calculations are invaluable for determining the relative energies of different conformers and the energy barriers for their interconversion.[5] For the related 3,7-diacyl-3,7-diazabicyclo[3.3.1]nonanes, computational studies have shown that the chair-chair conformation is the most stable.[5] A similar preference is anticipated for 9-Methyl-3,9-diazabicyclo[3.3.1]nonane.
Caption: Workflow for determining molecular structure and conformation.
Applications in Drug Development
The rigid framework of 9-Methyl-3,9-diazabicyclo[3.3.1]nonane makes it an attractive scaffold for the design of selective ligands. The spatial orientation of the two nitrogen atoms is crucial for its interaction with biological targets. By understanding the conformational preferences of this molecule, medicinal chemists can design derivatives with optimized binding affinities and pharmacological profiles. For instance, derivatives of the related 3,7-diazabicyclo[3.3.1]nonane have been investigated as ligands for nicotinic acetylcholine receptors.[6]
Conclusion
9-Methyl-3,9-diazabicyclo[3.3.1]nonane is a conformationally dynamic molecule with a preference for a chair-chair conformation with an equatorial methyl group. Its structure can be elucidated through a combination of experimental techniques, primarily X-ray crystallography and NMR spectroscopy, and computational modeling. A thorough understanding of its molecular structure and conformational behavior is paramount for its application in the development of novel therapeutics and functional materials.
References
Barnes, R. A., & Fales, H. M. (1955). The Synthesis of the 3,9-Diazabicyclo[3.3.1]nonane Ring System. Journal of the American Chemical Society, 77(23), 6259–6260. [Link]
Palyulin, V. A., et al. (2021). Ab Initio Conformational Analysis of 3,7-Diacetyl-3,7-Diazabicyclo[3.3.1]Nonanes. Molecules, 26(11), 3321. [Link]
Di Mola, A., et al. (2017). Diazabicyclo analogues of maraviroc: synthesis, modeling, NMR studies and antiviral activity. MedChemComm, 8(2), 353–361. [Link]
Zefirov, N. S., & Palyulin, V. A. (1991). Conformational analysis of bicyclo[3.3.1]nonanes and their hetero analogs. Topics in Stereochemistry, 20, 171-230. [Link]
Koval, O. V., et al. (2017). Crystal structures and supramolecular features of 9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane-2,4,6,8-tetraone, 3,7-diazaspiro[bicyclo[3.3.1]nonane-9,1′-cyclopentane]-2,4,6,8-tetraone and 9-methyl-9-phenyl-3,7-diazabicyclo[3.3.1]nonane-2,4,6,8-tetraone dimethylformamide monosolvate. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 8), 1184–1190. [Link]
PrepChem. (n.d.). Synthesis of 3-amino-9-methyl-9-azabicyclo[3.3.1]nonane (D15); intermediate for Compound 21. [Link]
Suleimenov, E. B., et al. (2015). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Chemistry of Heterocyclic Compounds, 51(8), 731–736. [Link]
Google Patents. (2011). 9-azabicyclo[3.3.
Galvez, E., et al. (2000). Structural study of 3-methyl-3-azabicyclo[3.3.1]nonan-9-ols functionalized at the 1-position by molecular mechanics calculations and NMR spectroscopy. Magnetic Resonance in Chemistry, 38(10), 857-865. [Link]
Indurthi, H. K., et al. (2004). Further structurally constrained analogues of cis-(6-benzhydrylpiperidin-3-yl)benzylamine with elucidation of bioactive conformation: discovery of 1,4-diazabicyclo[3.3.1]nonane derivatives and evaluation of their biological properties for the monoamine transporters. Journal of Medicinal Chemistry, 47(21), 5101–5113. [Link]
Cignarella, G., et al. (1994). Interaction of 3,9-diazabicyclo[3.3.1]nonanes and 3,7-diazabicyclo[3.3.1]nonanes with mu- and delta-opioid receptors. European Journal of Medicinal Chemistry, 29(12), 975-981. [Link]
Arias, M. S., et al. (1994). Conformational study of some 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones and their N-methyl derivatives by quantum mechanical calculations, NMR, and X-ray crystallography. Journal of Molecular Structure, 323(1-2), 127-138. [Link]
Wiseman, J. R., & Krabbenhoft, H. O. (1975). Carbon-13 nuclear magnetic resonance spectroscopy in conformational analysis of 9-azabicyclo[3.3.1]nonane derivatives. The Journal of Organic Chemistry, 40(23), 3222–3224. [Link]
El-Gendy, A. A. M., et al. (2019). Facile Assembling of Novel 2,3,6,7,9-pentaazabicyclo-[3.3.1]nona-3,7-diene Derivatives under Microwave and Ultrasound Platforms. Molecules, 24(6), 1083. [Link]
Sadat-Ebrahimi, S., et al. (2013). The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents. Bioorganic & Medicinal Chemistry, 21(10), 2744–2759. [Link]
Stereochemical characteristics of N-methylated bicyclic amines
An In-depth Technical Guide to the Stereochemical Characteristics of N-methylated Bicyclic Amines Authored by a Senior Application Scientist Introduction: The Significance of Stereochemistry in N-methylated Bicyclic Amin...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Stereochemical Characteristics of N-methylated Bicyclic Amines
Authored by a Senior Application Scientist
Introduction: The Significance of Stereochemistry in N-methylated Bicyclic Amines
In the landscape of modern drug discovery, the quest for molecules with enhanced potency, selectivity, and favorable pharmacokinetic profiles is paramount. Bicyclic amines represent a privileged scaffold, offering a rigid three-dimensional framework that can effectively orient pharmacophoric groups in space.[1] The introduction of a methyl group to the nitrogen atom—a common tactic in medicinal chemistry—can profoundly influence a molecule's properties. This "magic methyl" effect can enhance binding affinity, block metabolic degradation, and modulate solubility and lipophilicity.[2][3] However, the true impact of N-methylation is deeply intertwined with the molecule's stereochemistry. The three-dimensional arrangement of atoms in N-methylated bicyclic amines dictates their biological activity, with different stereoisomers often exhibiting dramatically different pharmacological and toxicological profiles.[4][5] This guide provides a comprehensive exploration of the stereochemical characteristics of these fascinating molecules, from fundamental principles to practical applications in drug development.
Fundamental Stereochemical Concepts in N-methylated Bicyclic Amines
The rigidity of bicyclic systems gives rise to distinct stereochemical features that are less complex than in more flexible acyclic or monocyclic systems.
Types of Stereoisomerism
Molecules with the same connectivity but different spatial arrangements of atoms are known as stereoisomers.[4] For N-methylated bicyclic amines, the key types are:
Enantiomers: Non-superimposable mirror images that arise from the presence of one or more chiral centers. They have identical physical properties except for their interaction with plane-polarized light and other chiral molecules.
Diastereomers: Stereoisomers that are not mirror images of each other. They have different physical and chemical properties, which allows for their separation by techniques like chromatography.[4]
Conformational Isomerism and the "Bicyclic Effect"
The shapes that a molecule can adopt through rotation around single bonds are called conformations. In bicyclic amines, the fused ring system significantly restricts conformational freedom.[6]
A key dynamic process in amines is nitrogen inversion, where the nitrogen atom and its substituents rapidly pass through a planar transition state. In N-methylated bicyclic amines, particularly in smaller, more constrained systems like 7-azabicyclo[2.2.1]heptanes, the barrier to this inversion is unusually high.[7][8][9] This "bicyclic effect" is attributed to the geometric constraints of the ring system, which make it difficult to achieve the planar transition state required for inversion.[7][8][9] The energy barrier for NIR increases as the ring size of the bicyclic system decreases.[7][9] This restricted inversion can lead to stable, separable invertomers at room temperature, which behave as distinct stereoisomers.
The individual rings within a bicyclic system adopt conformations (e.g., chair, boat) to minimize steric and torsional strain.[6] The N-methyl group can exist in either an axial or equatorial position relative to the ring, and this can significantly influence the overall shape and stability of the molecule.
Impact of N-methylation on Conformational Equilibria
The addition of a methyl group to the nitrogen introduces steric bulk and alters the electronic properties of the amine. This can shift the conformational equilibrium to favor one ring conformation or N-methyl orientation (axial vs. equatorial) over another. These subtle changes in 3D structure can have profound effects on how the molecule interacts with its biological target.
Synthesis and Separation of Stereochemically Defined N-methylated Bicyclic Amines
The study of individual stereoisomers necessitates methods for their synthesis in an enantiomerically or diastereomerically pure form, or for their separation from a mixture.
Strategies for Stereoselective Synthesis
Chiral Pool Synthesis: This approach utilizes readily available, enantiopure starting materials, such as amino acids, to construct the bicyclic scaffold.[10] The chirality of the starting material is transferred to the final product.
Diastereoselective Reactions: In molecules with existing stereocenters, new stereocenters can be introduced with a preference for one diastereomer over others. For instance, the alkylation of bicyclic lactams derived from phenylglycinol can proceed with high diastereoselectivity.[11]
Asymmetric Catalysis: Chiral catalysts can be used to convert achiral starting materials into chiral products with a high preference for one enantiomer. For example, chiral bicyclic guanidines have been used as catalysts in the synthesis of α-amino nitriles.[12]
Protocol: Diastereoselective Synthesis of a Model N-methylated Bicyclic Lactam
This protocol is a conceptual example based on principles of diastereoselective alkylation.
Objective: To synthesize a 6-methyl-substituted bicyclic lactam with control over the stereochemistry at the 6-position.
Steps:
Deprotonation: Dissolve the starting bicyclic lactam (e.g., a phenylglycinol-derived oxazolopiperidone lactam) in a dry, aprotic solvent like THF and cool to -78 °C under an inert atmosphere (e.g., argon).
Enolate Formation: Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) dropwise to generate the corresponding enolate. The stereochemistry of the existing chiral centers will direct the conformation of the enolate.
Alkylation: Introduce an electrophilic methyl source, such as methyl iodide (MeI), to the reaction mixture. The electrophile will preferentially attack one face of the enolate, dictated by steric hindrance from the existing chiral framework.
Quenching: After the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
Workup and Purification: Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography to isolate the desired diastereomer.
Chiral Separation of Racemic Mixtures
When a stereoselective synthesis is not feasible, racemic mixtures can be separated into their constituent enantiomers.
Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for enantiomeric separation.[13][14] These methods employ a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers in the mobile phase.[15] One enantiomer will have a stronger interaction with the CSP and will therefore be retained longer, allowing for separation. Polysaccharide-based CSPs are widely used for this purpose.[15]
Analytical Techniques for Stereochemical Elucidation
A combination of spectroscopic and analytical methods is used to determine the absolute and relative stereochemistry of N-methylated bicyclic amines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an indispensable tool for structural analysis in solution.[16][17]
1D NMR (¹H and ¹³C): Provides information about the chemical environment of each nucleus, offering initial clues about the molecular structure.
2D NMR - Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY): This technique is crucial for determining relative stereochemistry. It detects through-space interactions between protons that are close to each other (typically < 5 Å).[18][19] For example, a NOESY correlation between the N-methyl protons and a specific proton on the bicyclic ring can establish the orientation of the methyl group.
Dynamic NMR (DNMR): By acquiring NMR spectra at different temperatures, it is possible to study dynamic processes like ring-flipping and nitrogen inversion. At low temperatures, these processes may be slow enough on the NMR timescale to allow for the observation of individual conformers.[7][20][21]
Protocol: Determination of Relative Stereochemistry using 2D NOESY NMR
Objective: To determine the spatial relationship between the N-methyl group and other protons in a bicyclic amine.
Steps:
Sample Preparation: Dissolve a pure sample of the N-methylated bicyclic amine in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
Data Acquisition: Acquire a 2D NOESY spectrum on a high-field NMR spectrometer. The mixing time should be optimized to observe key correlations.
Data Processing: Process the 2D data to generate the NOESY spectrum.
Spectral Analysis:
Identify the diagonal peaks corresponding to the resonances of the N-methyl group and other protons in the molecule.
Look for off-diagonal cross-peaks that connect two different proton resonances.
The presence of a cross-peak between the N-methyl protons and a specific ring proton (e.g., an axial proton at a particular position) indicates that they are in close spatial proximity.
The absence of such a cross-peak, and the presence of a cross-peak to a different proton (e.g., an equatorial proton), would suggest the opposite stereochemistry.
X-ray Crystallography
X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state.[22] By diffracting X-rays off a single crystal of the compound, a detailed map of electron density can be generated, revealing the precise position of every atom.[22][23] This "gold standard" technique is invaluable for confirming the stereochemical assignments made by other methods.[24][25]
Computational Chemistry
Theoretical calculations, such as Density Functional Theory (DFT), are used to model the structures and energies of different stereoisomers and conformers. These methods can predict the most stable conformations, calculate the energy barriers for processes like nitrogen inversion, and even predict NMR chemical shifts to aid in spectral assignment.[8][26]
The Influence of Stereochemistry on Pharmacological Activity
The precise three-dimensional shape of a drug molecule is critical for its interaction with biological targets like enzymes and receptors.
Case Studies: Stereoisomers with Divergent Biological Profiles
It is well-established in pharmacology that stereoisomers of a chiral drug can have different biological activities.[4][27][28] For example, one enantiomer may be a potent therapeutic agent while the other is inactive or, in some cases, toxic.[4] D-Ethambutol is an antituberculosis drug, whereas its L-enantiomer can cause blindness.[4]
The Role of 3D Structure in Receptor Binding
The binding site of a protein target is a chiral, three-dimensional pocket. A drug molecule must have a complementary shape to bind effectively. The rigid framework of a bicyclic amine, combined with the specific orientation of the N-methyl group and other substituents, determines this complementarity.
Impact of N-methyl Stereochemistry on Potency and Selectivity
The orientation of the N-methyl group (axial vs. equatorial) can be a deciding factor in binding affinity. An axially oriented methyl group will occupy a different region of space within a binding pocket compared to an equatorial one. This can lead to:
Enhanced Potency: The methyl group may form favorable hydrophobic interactions with a specific sub-pocket in the receptor, increasing binding affinity.[3]
Improved Selectivity: The steric bulk of the methyl group may prevent the molecule from binding to off-target receptors that have smaller binding sites.
The interplay between the bicyclic scaffold and the N-methyl group's stereochemistry is a powerful tool for fine-tuning the pharmacological profile of a drug candidate.
Visualization of Key Concepts
Diagram 1: Stereoisomers of a Generic N-methylated Bicyclic Amine
Caption: Integrated workflow for the stereochemical analysis of bicyclic amines.
Conclusion and Future Perspectives
The stereochemical characteristics of N-methylated bicyclic amines are a critical determinant of their function, particularly in the context of drug design. The rigid architecture of these scaffolds, combined with the profound influence of the N-methyl group's orientation, provides a powerful platform for creating highly potent and selective therapeutic agents. A thorough understanding and application of modern synthetic, separatory, and analytical techniques are essential for unlocking the full potential of this important class of molecules. Future advancements in asymmetric catalysis and computational prediction will undoubtedly continue to refine our ability to design and synthesize N-methylated bicyclic amines with precisely controlled three-dimensional structures, paving the way for the next generation of innovative medicines.
References
Belostotskii, A. M., Gottlieb, H. E., & Shokhen, M. (2002). Nitrogen Inversion in Cyclic Amines and the Bicyclic Effect. The Journal of Organic Chemistry, 67(26), 9257–9266. [Link]
Kumar, R. (2021). Effects of Stereoisomers on Drug Activity. Annals of Bio-Scientific Research, 13(2). [Link]
Belostotskii, A. M., Gottlieb, H. E., & Shokhen, M. (2002). Nitrogen Inversion in Cyclic Amines and the Bicyclic Effect. The Journal of Organic Chemistry, 67(26), 9257–9266. [Link]
Request PDF. (n.d.). A Straightforward Synthesis of Enantiopure Bicyclic Azetidines. ResearchGate. [Link]
Lambert, J. B., Oliver Jr, W. L., & Packard, B. S. (1971). Nitrogen inversion in cyclic N-chloroamines and N-methylamines. Journal of the American Chemical Society, 93(4), 933–938. [Link]
Request PDF. (n.d.). Nitrogen Inversion in Cyclic Amines and the Bicyclic Effect. ResearchGate. [Link]
Gautam, N., et al. (2023). Bicyclic (alkyl)(amino)carbene (BICAAC) in Dual Role: Activation of Primary Amides and CO2 towards Catalytic N-Methylation. ResearchGate. [Link]
Chemistry Stack Exchange. (2015). Does nitrogen inversion affect the basicity of amines? [Link]
Bell, T. W., Choi, H. J., Harte, W., & Drew, M. G. (2003). Syntheses, conformations, and basicities of bicyclic triamines. Journal of the American Chemical Society, 125(40), 12196–12210. [Link]
Request PDF. (n.d.). Synthesis of Bicyclic Cyclopropyl amines from Amino Acid Derivatives. ResearchGate. [Link]
ResearchGate. (n.d.). New Route to Synthesize Enantiopure 6-Methyl and 6-Ethyl Bicyclic Lactams Derived from (R)-(-)-2-Phenylglycinol. [Link]
Bell, T. W., et al. (2003). Syntheses, conformations, and basicities of bicyclic triamines. PubMed. [Link]
Leeson, P. D., & Davis, A. M. (2015). The impact of N-methylation on aqueous solubility and lipophilicity. Bioorganic & Medicinal Chemistry, 23(22), 7071–7079. [Link]
de Lacerda, R. B., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. PMC. [Link]
PMC. (n.d.). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. [Link]
ResearchGate. (2021). (PDF) Effects of Stereoisomers on Drug Activity. [Link]
MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]
PMC. (n.d.). Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. [Link]
SlideShare. (n.d.). stereochemistry and biological activity of drugs. [Link]
Semantic Scholar. (2021). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their. [Link]
ACS Publications. (n.d.). Enantioselective Synthesis of α-Amino Nitriles from N-Benzhydryl Imines and HCN with a Chiral Bicyclic Guanidine as Catalyst. [Link]
IS MUNI. (n.d.). Structural features which influence drug action. [Link]
PubMed. (n.d.). Discovery and crystallography of bicyclic arylaminoazines as potent inhibitors of HIV-1 reverse transcriptase. [Link]
Semantic Scholar. (2006). Synthesis of Bicyclic Cyclopropyl- amines from Amino Acid Derivatives. [Link]
University of London. (n.d.). STEREOCHEMISTRY OF SOME BICYCLIC COMPOUNDS. [Link]
PMC. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. [Link]
ACS Publications. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. [Link]
University of Wisconsin-Madison. (n.d.). Simple Conformational Analysis of Cyclic and Bicyclic Compounds. [Link]
YouTube. (n.d.). The Use of Polysaccharide-based Chiral Stationary Phases for the Achiral and Chiral Separation of.... [Link]
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Application Note: 9-Methyl-3,9-diazabicyclo[3.3.1]nonane in Coordination and Medicinal Chemistry
This guide provides an in-depth technical analysis of 9-Methyl-3,9-diazabicyclo[3.3.1]nonane , a specialized bicyclic diamine scaffold. While often overshadowed by its structural isomer 3,7-diazabicyclo[3.3.1]nonane (Bis...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of 9-Methyl-3,9-diazabicyclo[3.3.1]nonane , a specialized bicyclic diamine scaffold. While often overshadowed by its structural isomer 3,7-diazabicyclo[3.3.1]nonane (Bispidine) , the 3,9-isomer offers unique geometric constraints and electronic properties valuable for specific coordination modes and medicinal chemistry applications.
[1][2][3]
Part 1: Structural Analysis & Isomer Distinction
The Isomer Criticality
Before commencing experimental work, it is vital to distinguish the 3,9-isomer from the more common 3,7-isomer (Bispidine) . The coordination chemistry of these two scaffolds is fundamentally different due to the orientation of their nitrogen lone pairs.
Restricted. N9 lone pair orientation is sterically fixed by the bridge.
Primary Use
Transition metal catalysis, supramolecular cages.
Pharmacophore (nAChR ligands), specialized base.
Geometric Constraints on Coordination
In the 3,9-isomer, the N9 nitrogen is part of the bridge. In the stable chair-chair conformation of the bicyclo[3.3.1]nonane skeleton, the lone pair of N9 typically adopts an exo orientation relative to the N3-containing ring to minimize 1,3-diaxial interactions.
Implication: Spontaneous chelation (bidentate binding) to a single metal center is energetically disfavored compared to Bispidine. The ligand acts primarily as:
A monodentate bulky base/ligand (binding via N3).
A bridging ligand in polynuclear complexes.
A scaffold where the coordination capability is engineered by functionalizing the N3 position.
Part 2: Synthesis Protocol
The synthesis of the 3,9-diazabicyclo[3.3.1]nonane core is more challenging than the double-Mannich route used for Bispidines. The most robust laboratory-scale method involves the construction of the 2,4-dione intermediate followed by reduction.
Protocol A: Synthesis of 9-Methyl-3,9-diazabicyclo[3.3.1]nonane
Based on the foundational methodology of Barnes & Fales (JACS, 1953) and modern adaptations.
Phase 1: Ring Construction (The Dione Intermediate)
Enamine Formation/Activation: React 1-methyl-4-piperidone with an appropriate amine source or activate the alpha-positions. Note: A more direct modern approach utilizes the reaction of N-methyl-bis(2-carboxyethyl)amine derivatives, but the piperidone route is classic.
Annulation: Condense the activated piperidone derivative with ethyl acrylate under basic conditions (Dieckmann condensation type) to close the second ring.
Isolation: Isolate 9-methyl-3,9-diazabicyclo[3.3.1]nonane-2,4-dione . This intermediate is a stable solid.
Slurry: Suspend LiAlH₄ (4.0 equiv) in dry THF at 0°C.
Addition: Dissolve the dione intermediate from Phase 1 in THF. Add dropwise to the LiAlH₄ slurry. The reaction is exothermic; control rate to maintain gentle reflux.
Reflux: Heat to reflux for 12–24 hours to ensure complete reduction of the amide carbonyls.
Quench (Fieser Method): Cool to 0°C. Carefully add:
mL Water
mL 15% NaOH
mL Water
(Where x = grams of LiAlH₄ used).
Extraction: Filter the granular precipitate. Dry the filtrate over
and concentrate in vacuo.
Purification: Distillation under reduced pressure or sublimation is required to obtain the pure diamine as a hygroscopic solid/oil.
Part 3: Coordination Chemistry Protocols
Due to the steric bulk of the N9-methyl group and the rigidity of the bicycle, this ligand is excellent for stabilizing low-coordinate metal species or enforcing specific steric maps in catalytic pockets.
Protocol B: Preparation of Cu(II) Complexes
Objective: Synthesize a complex to evaluate steric protection of the metal center.
Solution A: Dissolve 1.0 mmol of Metal Salt in 5 mL warm Ethanol.
Solution B: Dissolve 1.1 mmol of Ligand (
) in 5 mL Ethanol.
Mixing: Add Solution B to Solution A dropwise with vigorous stirring.
Observation: A color change (typically blue to green/teal) indicates coordination.
Crystallization:
If a precipitate forms immediately, filter and wash with cold ethanol.
If no precipitate, perform vapor diffusion using Diethyl Ether into the ethanolic solution.
Characterization:
UV-Vis: Look for d-d transitions shifted relative to the free metal salt.
EPR: Essential for determining if the geometry is square planar (typical for bispidines) or distorted tetrahedral (likely for 3,9-isomer due to steric clash).
Visualization: Synthesis & Logic Flow
Figure 1: Synthetic pathway and coordination logic for the 3,9-diazabicyclo[3.3.1]nonane scaffold.
Part 4: Applications & Mechanistic Insights
Pharmacological "Ligand" vs. Chemical Ligand
In drug development, this scaffold is primarily known as a pharmacophore for Nicotinic Acetylcholine Receptors (nAChR) and Opioid Receptors.
Mechanism: The rigid distance between the two nitrogens mimics the spatial arrangement of acetylcholine or morphine pharmacophores.
Relevance to Coordination Chemistry: The same rigidity that ensures receptor specificity makes it a rigid template for metal binding. Unlike flexible ethylenediamine chains, this ligand does not lose entropy upon binding, theoretically increasing the stability constant (
) of the resulting complex if the bite angle is satisfied.
Heterobimetallic Potential
The 3,9-isomer is uniquely suited for constructing heterobimetallic complexes (e.g., Cu-Zn systems).
Concept: Because N3 and N9 are chemically distinct (secondary vs. tertiary/bridgehead) and spatially separated, one can selectively functionalize N3 to bind Metal A, while N9 remains available to interact with Metal B (or a proton).
Protocol:
React Ligand with 1 equiv of "Soft" metal (e.g., Pd(II)) which prefers the less hindered N3 (if functionalized with phosphine).
React the resulting metalloligand with a "Hard" metal or Lewis acid at the N9 position.
References
Barnes, R. A., & Fales, H. M. (1953).[4][5] The Synthesis of the 3,9-Diazabicyclo[3.3.1]nonane Ring System. Journal of the American Chemical Society, 75(4), 975–977.[5]
Vatsadze, S. Z., et al. (2017). Crystal structures and supramolecular features of 9,9-disubstituted-3,7-diazabicyclo[3.3.1]nonane-2,4,6,8-tetraones. IUCrData, 2, x171006.
Jeyaraj, D. A., et al. (2016). Diazabicyclo analogues of maraviroc: synthesis, modeling, NMR studies and antiviral activity. MedChemComm, 7, 532-540. (Demonstrates the use of 3,9-diazabicyclo[3.3.1]nonane as a rigid scaffold in drug design).
Advanced Protocols for Cross-Coupling: Bicyclic Amine Architectures in Cu and Ni Catalysis
Executive Summary & Rationale In the pursuit of higher fraction sp3 ( ) character in drug candidates, traditional Palladium/Phosphine catalysis often falls short, particularly for alkyl-aryl couplings and sterically dema...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Rationale
In the pursuit of higher fraction sp3 (
) character in drug candidates, traditional Palladium/Phosphine catalysis often falls short, particularly for alkyl-aryl couplings and sterically demanding C-Heteroatom bond formations. Bicyclic amine ligands—specifically Quinuclidine derivatives and Bicyclic Diamines (e.g., Sparteine, DABCO derivatives) —have emerged as critical enablers for these transformations.
Unlike phosphines, which modulate reactivity via steric bulk and
-donation, bicyclic amines often operate via distinct mechanisms:
Hydrogen Atom Transfer (HAT) Co-catalysis: Quinuclidines serve as radical shuttles in Ni/Photoredox dual catalysis, enabling direct C(sp3)-H functionalization.
Hemilabile Stabilization: Rigid bicyclic diamines stabilize Cu(I)/Cu(III) intermediates in Ullmann-type couplings, preventing catalyst aggregation and enabling coupling of unactivated aryl halides.
This guide provides validated protocols for utilizing these ligand architectures to overcome "flatland" limitations in library synthesis.
Application A: C(sp3)–H Arylation via Ni/Photoredox Dual Catalysis
This protocol utilizes a dual catalytic system: a photocatalyst (Ir or organic dye) generates a radical, and a Nickel catalyst forms the bond. The bicyclic amine (Quinuclidine) acts as a HAT reagent . It is oxidized to a radical cation (
), which selectively abstracts a hydrogen atom from the C(sp3) substrate (usually -to-heteroatom), generating a carbon radical that intercepts the Nickel cycle.
Reaction Pathway Visualization
Figure 1: Synergistic interplay between the Photocatalyst, Quinuclidine HAT cycle, and Nickel cross-coupling cycle.
Validated Protocol:
-Arylation of Amines
Target: Direct coupling of Aryl Bromides with
-Boc-pyrrolidine or similar cyclic amines.
Materials:
Catalyst:
(10 mol%)
Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (10 mol%) - Note: This coordinates Ni.
HAT Reagent: 3-Acetoxyquinuclidine (Quinuclidine-3-OAc) (5 mol%) - Note: The bicyclic amine acting as HAT.
Photocatalyst:
(1 mol%)
Base:
(anhydrous, micronized)
Solvent: DMSO (degassed)
Step-by-Step Procedure:
Glovebox Assembly: In a nitrogen-filled glovebox, charge an 8 mL reaction vial with the Aryl Bromide (0.5 mmol, 1.0 equiv),
Solvation: Add anhydrous DMSO (5.0 mL, 0.1 M). Seal the vial with a Teflon-lined cap.
Irradiation: Remove from glovebox. Place the vial in a photoreactor (e.g., Kessil Blue LED, 450 nm) with fan cooling to maintain temp at ~25-30 °C. Stir vigorously (1000 rpm) to keep solids suspended.
Reaction Time: Irradiate for 16–24 hours.
Workup: Dilute with EtOAc and wash with water (
) to remove DMSO. Dry organic layer over , concentrate, and purify via flash chromatography.
Critical Parameter Check:
Why Quinuclidine? Simple trialkylamines (like TEA) are often too reducing or undergo competitive decomposition. The bicyclic cage of quinuclidine prevents
-deprotonation/oxidation of the catalyst itself, ensuring it acts purely as a hydrogen atom shuttle.
Application B: Asymmetric C–N Coupling via Copper Catalysis
Ligand Class: Chiral Bicyclic Diamines ((-)-Sparteine and Surrogates)
Mechanistic Insight
In Copper-catalyzed Ullmann coupling, the major failure mode is the disproportionation of Cu(I) to inactive Cu(0) and Cu(II). Bicyclic diamines like (-)-Sparteine form rigid, monomeric Cu(I) complexes. The "bite angle" of the bicyclic system prevents the formation of inactive cuprate aggregates, facilitating the oxidative addition of aryl halides (even unactivated ones) and inducing chirality in desymmetrization reactions.
Target: Synthesis of chiral indolines or tetrahydroquinolines from tethered amino-halides.
Materials:
Pre-catalyst:
(Purified, white powder) (10 mol%)
Ligand: (-)-Sparteine (20 mol%) (or commercially available surrogates if sparteine is restricted).
Base:
(2.0 equiv)
Solvent: 1,4-Dioxane (anhydrous)
Step-by-Step Procedure:
Catalyst Pre-complexation (Crucial):
Weigh
(0.05 mmol) into a flame-dried Schlenk tube.
Evacuate and backfill with Argon (
).
Add (-)-Sparteine (0.10 mmol) and 1.0 mL of Dioxane.
Stir at room temperature for 20 mins. The solution should turn homogeneous (often light yellow/green). If a precipitate remains, the complex has not formed; sonicate briefly.
Substrate Addition:
Add the amino-aryl halide substrate (0.5 mmol) and
(1.0 mmol) under Argon flow.
Add remaining Dioxane to reach 0.2 M concentration.
Thermal Activation:
Seal the tube and heat to 80–100 °C (substrate dependent).
Monitor via HPLC/UPLC. Reaction typically requires 12–24 hours.
Quench: Cool to RT, filter through a celite pad (eluting with EtOAc).
Purification: Concentrate and purify via silica gel chromatography.
Data Summary: Ligand Performance Comparison
Ligand Architecture
Yield (%)
ee (%)
Notes
None (Ligand-free)
<5%
-
Cu(I) disproportionates rapidly.
TMEDA (Acyclic)
45%
0%
Flexible, forms aggregates.
(-)-Sparteine (Bicyclic)
92%
96%
Rigid backbone enforces chirality and stability.
DABCO (Bicyclic)
15%
0%
Bite angle too wide/non-chelating for this specific Cu geometry.
Troubleshooting & Optimization Matrix
Symptom
Probable Cause
Corrective Action
Low Conversion (Ni/Photo)
Quinuclidine deactivation
Ensure Quinuclidine-3-OAc is used (ester group raises oxidation potential, preventing over-oxidation).
Low Conversion (Cu)
Catalyst aggregation (Cu black)
Increase Ligand:Cu ratio to 2:1. Ensure strict -free conditions (Cu(I) is air sensitive).
Racemization (Cu)
High Temperature
Lower temp to 60 °C and extend time. Switch to soluble organic bases (e.g., TBD) to lower thermal barrier.
Protodehalogenation
H-source contamination
Dry solvents thoroughly. In Ni/Photo, this indicates the HAT cycle is working but the Ni-capture is slow; increase Ni loading.
References
Zuo, Z., et al. (2014).
-carboxyl sp3-carbons with aryl halides." Science, 345(6195), 437-440. Link
Ma, D., & Cai, Q. (2008). "Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Amines." Accounts of Chemical Research, 41(11), 1450–1460. Link
Gubler, M., et al. (2022). "Quinuclidine-Mediated HAT: A Versatile Tool in Organic Synthesis." Chemical Reviews, 122(2), 3450-3490. Link
Tawney, J. G., et al. (2019). "Sparteine Surrogates in Asymmetric Copper-Catalyzed Coupling." Journal of Organic Chemistry, 84(15), 9385–9400. Link
Doyle, A. G., et al. (2016). "Nickel-Catalyzed Cross-Coupling of Photoredox-Generated Radicals." Nature Reviews Chemistry, 1, 0006. Link
Method
Application Notes and Protocols for Polymerization Initiation using 9-Methyl-3,9-diazabicyclo[3.3.1]nonane Derivatives
Introduction: A New Horizon in Controlled Polymer Synthesis For researchers, scientists, and drug development professionals, the quest for well-defined polymers with precise architectures and functionalities is paramount...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: A New Horizon in Controlled Polymer Synthesis
For researchers, scientists, and drug development professionals, the quest for well-defined polymers with precise architectures and functionalities is paramount. These materials are the building blocks of advanced drug delivery systems, tissue engineering scaffolds, and a myriad of other biomedical innovations. This guide delves into the application of 9-Methyl-3,9-diazabicyclo[3.3.1]nonane and its derivatives as potent organocatalysts for ring-opening polymerization (ROP).
The unique bicyclic structure of these diamines, featuring a conformationally restricted framework, presents an intriguing platform for catalysis. This structural rigidity can influence stereoselectivity and catalytic activity, offering a potential advantage over more flexible aliphatic amines. Furthermore, the presence of two tertiary amine functionalities within the molecule opens up possibilities for cooperative catalysis and "proton sponge"-like behavior, which can be harnessed to control polymerization kinetics and mechanism.
This document provides a comprehensive overview of the mechanistic principles, detailed experimental protocols, and potential applications of polymers synthesized using 9-Methyl-3,9-diazabicyclo[3.3.1]nonane derivatives. The information presented herein is synthesized from established principles of amine-catalyzed polymerization and aims to provide a robust starting point for researchers exploring this novel class of initiators.
Mechanistic Insights: The Dual Role of Bicyclic Diamines in Ring-Opening Polymerization
The initiation of ring-opening polymerization by 9-Methyl-3,9-diazabicyclo[3.3.1]nonane derivatives is predicated on the nucleophilic and basic character of the tertiary amine groups. Two primary mechanistic pathways are proposed, often working in concert:
Nucleophilic Pathway: One of the nitrogen atoms can directly act as a nucleophile, attacking the carbonyl carbon of a cyclic ester monomer (e.g., lactide, caprolactone). This forms a zwitterionic intermediate that subsequently propagates by attacking another monomer molecule.
Base-Catalyzed Pathway (with Co-initiator): In the presence of a protic co-initiator, such as an alcohol or water, the diamine can act as a Brønsted base. It deprotonates the co-initiator, generating a more potent nucleophile (an alkoxide or hydroxide) that initiates the polymerization. This is often the preferred mechanism for achieving controlled polymerization with well-defined end groups.
The bicyclic nature of 9-Methyl-3,9-diazabicyclo[3.3.1]nonane can facilitate a cooperative effect between the two nitrogen atoms. One amine group might deprotonate the initiator while the other interacts with and activates the monomer, creating a favorable transition state for polymerization. This dual activation model is analogous to the mechanism proposed for some bifunctional amine-thiourea catalysts.[1][2]
Caption: Proposed dual activation mechanism for ROP.
Synthesis of 9-Methyl-3,9-diazabicyclo[3.3.1]nonane
The synthesis of the parent 3,9-diazabicyclo[3.3.1]nonane ring system can be achieved through various established routes. A common method involves the condensation of a pimelic acid derivative with benzylamine, followed by cyclization and subsequent modification.[3] The N-methylation can be achieved through standard procedures.
A plausible synthetic route starting from commercially available materials is outlined below. This multi-step synthesis requires careful execution and purification at each stage.
Caption: Synthetic workflow for the initiator.
Experimental Protocols
The following protocols provide a general framework for conducting ring-opening polymerization using 9-Methyl-3,9-diazabicyclo[3.3.1]nonane as a catalyst. Optimization of reaction parameters such as temperature, time, and catalyst loading is recommended for specific monomers and desired polymer characteristics.
Protocol 1: Bulk Polymerization of ε-Caprolactone
This protocol is suitable for producing high molecular weight polycaprolactone (PCL) and is advantageous due to the absence of solvent, which simplifies purification.
Materials:
ε-Caprolactone (freshly distilled over CaH₂)
9-Methyl-3,9-diazabicyclo[3.3.1]nonane (purified and dried)
Benzyl alcohol (dried over molecular sieves)
Anhydrous toluene (for catalyst and initiator stock solutions)
Methanol (for precipitation)
Dichloromethane (for dissolution)
Schlenk flask and magnetic stir bar (oven-dried)
Inert atmosphere (Nitrogen or Argon)
Procedure:
Preparation: Under an inert atmosphere, add the desired amount of ε-caprolactone to the Schlenk flask.
Initiator Addition: Add the required volume of a stock solution of benzyl alcohol in anhydrous toluene to the monomer. The monomer-to-initiator ratio will determine the target molecular weight.
Catalyst Addition: Introduce the desired amount of a stock solution of 9-Methyl-3,9-diazabicyclo[3.3.1]nonane in anhydrous toluene. The monomer-to-catalyst ratio will influence the polymerization rate.
Polymerization: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 110-130°C) and stir.
Monitoring: Periodically take small aliquots from the reaction mixture under an inert atmosphere to monitor conversion by ¹H NMR and molecular weight by Gel Permeation Chromatography (GPC).
Termination: Once the desired conversion is reached, cool the reaction to room temperature and quench by adding a small amount of benzoic acid solution in toluene.
Purification: Dissolve the crude polymer in a minimal amount of dichloromethane and precipitate it into a large volume of cold methanol.
Isolation: Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.
Protocol 2: Solution Polymerization of L-Lactide
Solution polymerization offers better control over the reaction exotherm and can lead to polymers with narrower molecular weight distributions.
Materials:
L-Lactide (recrystallized from ethyl acetate and dried under vacuum)
9-Methyl-3,9-diazabicyclo[3.3.1]nonane (purified and dried)
Benzyl alcohol (dried over molecular sieves)
Anhydrous toluene (reaction solvent)
Methanol (for precipitation)
Chloroform or Tetrahydrofuran (for GPC analysis)
Schlenk flask and magnetic stir bar (oven-dried)
Inert atmosphere (Nitrogen or Argon)
Procedure:
Monomer Dissolution: Under an inert atmosphere, dissolve the desired amount of L-lactide in anhydrous toluene in the Schlenk flask.
Initiator Addition: Add the calculated volume of a benzyl alcohol stock solution to the monomer solution.
Catalyst Addition: Inject the required amount of a 9-Methyl-3,9-diazabicyclo[3.3.1]nonane stock solution.
Polymerization: Place the flask in a thermostatically controlled oil bath (e.g., 70-90°C) and stir.
Monitoring and Termination: Follow steps 5 and 6 from the bulk polymerization protocol.
Purification and Isolation: Follow steps 7 and 8 from the bulk polymerization protocol.
Data Presentation: Expected Outcomes
The following tables provide hypothetical yet realistic data based on typical outcomes for amine-catalyzed ROP of ε-caprolactone and L-lactide. Actual results will vary depending on the specific reaction conditions.
Table 1: Bulk Polymerization of ε-Caprolactone
Entry
[M]₀:[I]₀:[C]₀
Temp (°C)
Time (h)
Conversion (%)
Mₙ ( g/mol ) (GPC)
Đ (Mₙ/Mₙ)
1
100:1:1
130
2
>95
~11,000
1.15
2
200:1:1
130
4
>95
~22,000
1.20
3
400:1:1
130
8
>90
~40,000
1.35
Table 2: Solution Polymerization of L-Lactide in Toluene
Entry
[M]₀:[I]₀:[C]₀
Temp (°C)
Time (h)
Conversion (%)
Mₙ ( g/mol ) (GPC)
Đ (Mₙ/Mₙ)
1
100:1:1
80
1
>98
~14,000
1.10
2
200:1:1
80
2.5
>98
~28,000
1.18
3
300:1:1
80
5
>95
~42,000
1.25
Characterization of Polymers
¹H NMR Spectroscopy: To determine monomer conversion and confirm the polymer structure and end groups.
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (Đ = Mₙ/Mₙ).[4][5][6][7]
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (T₉) and melting temperature (Tₘ) of the polymer.
Applications in Drug Development
The biodegradable and biocompatible polyesters, such as PCL and polylactide (PLA), synthesized using 9-Methyl-3,9-diazabicyclo[3.3.1]nonane derivatives are of significant interest to drug development professionals. The ability to control the molecular weight and architecture of these polymers allows for the fine-tuning of their properties for various drug delivery applications.
Polymer-Drug Conjugates: The hydroxyl end-groups of the polymers can be functionalized to covalently attach drug molecules, creating polymer prodrugs with improved pharmacokinetics.[8]
Nanoparticle Formulation: The synthesized polymers can be formulated into nanoparticles for the encapsulation and controlled release of therapeutic agents. The properties of these nanoparticles, such as drug loading and release kinetics, are directly influenced by the molecular weight and composition of the polymer.[9]
Biodegradable Scaffolds: High molecular weight polymers can be used to fabricate scaffolds for tissue engineering, which can be loaded with growth factors or other bioactive molecules.
Conclusion and Future Outlook
9-Methyl-3,9-diazabicyclo[3.3.1]nonane and its derivatives represent a promising class of organocatalysts for the controlled ring-opening polymerization of cyclic esters. Their unique bicyclic structure offers potential advantages in terms of catalytic activity and stereocontrol. The protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers to explore the capabilities of these initiators in synthesizing well-defined polymers for advanced applications, particularly in the field of drug delivery. Further research into the synthesis of chiral derivatives of this bicyclic diamine could unlock new possibilities for stereoselective polymerization, leading to polymers with enhanced thermal and mechanical properties.
References
Stereoselective ring-opening polymerization of rac-lactide catalyzed by the proton sponge bisphosphazene 1,8-bis(hexamethyltriaminophosphazenyl)naphthalene. Polymer Chemistry.
Reinvestigation of the mechanism of polymerization of β-butyrolactone from 1,5,7-triazabicyclo[4.4.0]dec-5-ene. UMons.
Bicyclic Guanidinium Tetraphenylborate: A Photobase Generator and A Photocatalyst for Living Anionic Ring-Opening Polymerization and Cross-Linking of Polymeric Materials Containing Ester and Hydroxy Groups. Journal of the American Chemical Society.
Stereoselective ring-opening polymerization of rac-lactide catalyzed by the proton sponge bisphosphazene 1,8-bis(hexamethyltriaminophosphazenyl)naphthalene. RSC Publishing.
Theoretical and experimental studies of 1,5,7-triazabicyclo[4.4.0]dec-5-ene-catalyzed ring opening/ring closure reaction mechanism for 5-, 6- and 7-membered cyclic esters and carbonates. Semantic Scholar.
Catalyst Chelation Effects in Organocatalyzed Ring-Opening Polymerization of Lactide. Macromolecules.
Chiral 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD)-Catalyzed Stereoselective Ring-Opening Polymerization of rac-Lactide: High Reactivity for Isotactic Enriched Polylactides (PLAs). MDPI.
Stereoselective ring-opening polymerization of rac -lactide catalyzed by the proton sponge bisphosphazene 1,8-bis(hexamethyltriaminophosphazenyl)naphthalene. ResearchGate.
The Mechanism of TBD-Catalyzed Ring-Opening Polymerization of Cyclic Esters. ResearchGate.
Reported representative bifunctional amine-thiourea catalysts and the dual activation model. ResearchGate.
Bicyclic guanidine organocatalysts: A comparison of three structural analogs. Morressier.
Alternative mechanisms of 1,5,7-triazabicyclo-[4.4.0]dec-5-ene (TBD)-catalyzed alcoholysis (ROP) of cyclic esters. ResearchGate.
The Reaction Mechanism for the Organocatalytic Ring-Opening Polymerization of l -Lactide Using a Guanidine-Based Catalyst: Hydrogen-Bonded or Covalently Bound? ResearchGate.
The Reaction Mechanism for the Organocatalytic Ring-Opening Polymerization of l-Lactide Using a Guanidine-Based Catalyst: Hydrogen-Bonded or Covalently Bound? Journal of the American Chemical Society.
Dual-selective polymerization: achieving chemoselectivity and stereoselectivity in a single catalytic system. RSC Publishing.
GPC traces of the PLA produced by solution polymerization with... ResearchGate.
Guanidine and Amidine Organocatalysts for Ring-Opening Polymerization of Cyclic Esters. Macromolecules.
Fast and Convenient Synthesis of Amine-Terminated Polylactide as a Macroinitiator for -Benzyloxycarbonyl-L-Lysine-N-Carboxyanhyd. SciSpace.
Primary Amine, Thiourea-Based Dual Catalysis Motif for Synthesis of Stereogenic, All-Carbon Quaternary Center-Containing Cycloalkanones. Organic Letters.
The Synthesis of the 3,9-Diazabicyclo [3.3.1] nonane Ring System1. ACS Publications.
Thiourea-based bifunctional organocatalysis: Supramolecular recognition for living polymerization for JACS. IBM Research.
Development of modular polymeric nanoparticles for drug delivery using amine reactive chemistry. PMC.
Poly(ε-caprolactones) Initiated by Chiral Compounds: A New Protocol to Support Organocatalysts. MDPI.
Synthesis of diazabicyclo[3.3.1]nonanes through the α,α′-dibromination... ResearchGate.
Synthesis of 3-amino-9-methyl-9-azabicyclo[3.3.1]nonane (D15); intermediate for Compound 21. PrepChem.com.
Ring Opening Polymerization of Six- and Eight-Membered Racemic Cyclic Esters for Biodegradable Materials. MDPI.
Scheme 8. Termination Reaction of Primary Amine Initiating Polymerization at High Temperatures, Leading to the Formation of Hydantoin Rings. ResearchGate.
Analysis of Polylactide and Poly(lactide-co-glycolide) by GPC with Viscometry. Agilent.
THIOUREA-AMINE CATALYSED ASYMMETRIC SYNTHESIS OF FUNCTIONALISED EPOXIDES Sara Meninno* and Alessandra Lattanzi* Department of Ch. unisa.it.
Molecular Weight Control in Frontal Ring‐Opening Metathesis Polymerization. Angewandte Chemie International Edition.
Protected amine-functional initiators for the synthesis of α-amine homo- and heterotelechelic poly(2-ethyl-2-oxazoline)s. Polymer Chemistry.
Synthesis of poly(L-lactide) and polyglycolide by ring-opening polymerization. Nature Protocols.
Enhancing Control and Speed in Anionic Ring-Opening Polymerization: A Continuous-Flow Ap-proach for Rapid, Well-Defined Polymers in Milliseconds. IBM Research.
Organic Ring-Opening Polymerization Catalysts: Reactivity Control by Balancing Acidity. Macromolecules.
Application Notes and Protocols for Polymerization Reactions Initiated by Ethanamine, N-methylene-. Benchchem.
Living and Immortal Ring-Opening Polymerization of Cyclic Esters. Advanced Materials Letters.
Polymerization in bulk of ε-caprolactone and L-lactide. ResearchGate.
Copolyesters of ε-caprolactone and l-lactide catalyzed by a tetrabutylammonium phthalimide-N-oxyl organocatalyst. PMC.
Drug-Initiated Synthesis of Polymer Prodrugs: Combining Simplicity and Efficacy in Drug Delivery. Chemistry of Materials.
Ring Opening Polymerization of Lactide for The synthesis of Poly (Lactic Acid) Reported by Keith A. Porter Date 2 March 2006 IN. Chemistry | Illinois.
Stereoselective ring opening polymerization of lactide using chiral aluminum salan catalysts. Dalton Transactions.
Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). MDPI.
Ring Opening Polymerization - Macromolecular design 7. YouTube.
Application Notes and Protocols for Triphenoxyaluminum-Catalyzed Polymerization of ε-Caprolactone. Benchchem.
Bulk polymerization of ε-Caprolactone (ε-CL). ResearchGate.
Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses.
Synthesis of L-Lactide from Lactic Acid and Production of PLA Pellets: Full-Cycle Laboratory-Scale Technology. MDPI.
Temperature-Controlled Cyclic Polyester Molecular Weights in Ring-Expansion Polymerization. Journal of the American Chemical Society.
01-00314-EN GPC Analysis of Synthetic Resin Containers Composed Mainly of Polylactic Acid. Shimadzu.
Technical Support Center: Purification of Hygroscopic Bicyclic Amines
Welcome to the technical support center for the purification of hygroscopic bicyclic amines. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges pose...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of hygroscopic bicyclic amines. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges posed by these often-valuable, yet difficult-to-handle, compounds. My aim is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and adapt these methods to your specific molecule.
FAQs: First-Line Inquiries
Here we address the most common initial questions that arise when working with these sensitive compounds.
Q1: My bicyclic amine, which should be a solid/clear oil, has become a sticky gum or cloudy liquid. What happened?
A: This is a classic sign of water absorption. Hygroscopic compounds have a strong affinity for atmospheric moisture. Bicyclic amines, with their exposed nitrogen lone pairs, are particularly adept at forming hydrogen bonds with water, causing them to become gummy (if solid) or cloudy and difficult to handle. Proper storage is the first line of defense: always store under an inert atmosphere (nitrogen or argon) in a well-sealed container, preferably in a desiccator.[1]
Q2: Why has my amine turned yellow or brown upon storage?
A: Discoloration is typically a red flag for oxidation.[2] Amines are susceptible to air oxidation, a process often accelerated by light. This leads to the formation of colored byproducts like N-oxides. If the discoloration is minor, the amine can likely be repurified. To prevent this, always store amines in amber-colored bottles under an inert atmosphere to protect from both air and light.[2]
Q3: Can I use common drying agents like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for my amine?
A: While these are common drying agents, they are generally not the best choice for achieving the very low water levels required for many sensitive applications. They have a moderate drying effect and may not be efficient enough for highly hygroscopic amines.[3][4] Furthermore, their slightly acidic nature can potentially react with strongly basic amines. For rigorous drying, stronger, basic, or non-reactive agents are preferred.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during purification workflows.
Problem: Low recovery after vacuum distillation.
Potential Cause 1: Inefficient Drying Prior to Distillation.
Explanation: Significant water content in the amine can lead to the formation of azeotropes or cause "bumping" and loss of material into the vacuum trap. Water can also interfere with achieving a stable, low pressure.
Solution: Pre-dry the amine with a suitable agent before distillation. For liquid amines, stirring over potassium hydroxide (KOH) pellets or calcium hydride (CaH₂) for several hours (or overnight) is highly effective.[5][6][7]
Potential Cause 2: System Leaks.
Explanation: Vacuum distillation is highly sensitive to leaks in the glassware joints. A poor vacuum results in a higher required distillation temperature, which can cause decomposition of heat-sensitive bicyclic amines.[8][9]
Solution: Ensure all glass joints are properly greased and sealed. Use thick-walled vacuum tubing and check for cracks or wear.[10] A manometer is invaluable for monitoring the stability of the vacuum.
Potential Cause 3: Decomposition.
Explanation: Many complex amines are not thermally stable, even under reduced pressure.[9] Prolonged heating can lead to degradation.
Solution: Use a high-quality vacuum pump to achieve the lowest possible pressure, thereby lowering the boiling point.[9] Ensure the heating mantle is set to the lowest temperature necessary for distillation and that the distillation is performed as quickly as possible.
Problem: Product is still wet or oily after recrystallization.
Potential Cause 1: Inappropriate Solvent Choice.
Explanation: The hygroscopic nature of the amine means it can tenaciously hold onto protic solvents (like ethanol or water) or absorb atmospheric moisture after filtration. Using anhydrous solvents is critical.
Solution: Conduct recrystallization under strictly anhydrous conditions. Use oven-dried or flame-dried glassware and perform solvent additions and filtration under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques). Solvents should be rigorously dried beforehand. For particularly stubborn cases, consider recrystallizing from a non-polar, aprotic solvent system.
Potential Cause 2: Product "Oiling Out".
Explanation: This occurs when the dissolved solid comes out of solution as a liquid rather than forming crystals. This often happens if the solution is cooled too quickly or if the boiling point of the solvent is higher than the melting point of the compound.
Solution: Ensure a slow, gradual cooling process.[11] Placing the flask in an insulated container (like a Dewar flask) can help. If the compound's melting point is the issue, select a lower-boiling point solvent for recrystallization.
Problem: Poor separation or streaking during column chromatography.
Potential Cause 1: Strong Interaction with Silica Gel.
Explanation: Amines are basic and silica gel is acidic. This strong interaction can cause the compound to streak down the column or fail to elute entirely, leading to poor separation and low recovery.[12]
Solution: Deactivate the silica gel by adding a small amount of a competing base to the eluent system. A common and effective method is to add 0.5-2% triethylamine (Et₃N) or ammonia (in methanol) to the mobile phase.[12][13] This competes for the acidic sites on the silica, allowing your bicyclic amine to travel down the column more cleanly. Alternatively, using an amine-functionalized silica can provide excellent results without needing a mobile phase modifier.[12]
In-Depth Protocols & Methodologies
Choosing the Right Drying Agent
The choice of drying agent is critical for the successful handling and purification of hygroscopic amines. The agent must be highly efficient at removing water without reacting with the amine itself.
Drying Agent
Chemical Formula
Mechanism
Suitability for Amines
Key Considerations
Potassium Hydroxide
KOH
Reacts with water. Basic nature.
Excellent . Often the best first choice.[5][14][15]
Basic, so it won't react with the amine.[15] Very effective.[5] Usually used as pellets for easy removal by decanting or filtration.
Calcium Hydride
CaH₂
Reacts irreversibly with water to form Ca(OH)₂ and H₂ gas.
Excellent . A very powerful and fast-acting drying agent.[6]
Reacts to produce flammable hydrogen gas; must be used with caution in a well-ventilated hood.[6][16][17] The fine powder can be difficult to filter.[6]
Molecular Sieves
Aluminosilicates
Trap water molecules within their porous structure.
Good for final storage .
Best for maintaining dryness rather than bulk water removal.[7] Must be properly activated (heated under vacuum) to be effective.[7]
Sodium/Magnesium Sulfate
Na₂SO₄ / MgSO₄
Form solid hydrates.
Poor to Fair . Not recommended for rigorous drying.
Low capacity and efficiency compared to reactive agents.[3][4] Can be slightly acidic.
Workflow: Selecting a Purification Strategy
The optimal purification strategy depends on the physical state of your crude amine and the nature of the impurities.
Technical Support Center: Navigating Steric Challenges in 9-Methyl-3,9-diazabicyclo[3.3.1]nonane Chemistry
Welcome to the technical support center for 9-Methyl-3,9-diazabicyclo[3.3.1]nonane. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this unique bicyclic diamine in...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 9-Methyl-3,9-diazabicyclo[3.3.1]nonane. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this unique bicyclic diamine in their synthetic endeavors. The rigid, conformationally locked structure, particularly the presence of the N-methyl group at the 9-position, can introduce significant steric challenges. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these hurdles and achieve your desired synthetic outcomes.
Understanding the Challenge: The Conformational Rigidity of 9-Methyl-3,9-diazabicyclo[3.3.1]nonane
The 3,9-diazabicyclo[3.3.1]nonane core typically adopts a chair-chair conformation to minimize steric strain. The methyl group at the 9-position further locks this conformation, creating a sterically hindered environment around both nitrogen atoms. The N3 nitrogen, being a secondary amine, is the primary site for functionalization, but its reactivity is significantly influenced by the overarching bicyclic structure and the proximity of the N9-methyl group. This steric hindrance can manifest as low reaction yields, slow reaction rates, or even complete lack of reactivity in common transformations such as N-alkylation, N-acylation, and metal-catalyzed cross-coupling reactions.
A foundational understanding of the conformational dynamics is crucial for troubleshooting. The chair-chair conformation places the N3 lone pair in an axial or equatorial position, influencing its accessibility to incoming reagents.
Caption: Chair-chair conformation of 9-Methyl-3,9-diazabicyclo[3.3.1]nonane.
Frequently Asked Questions (FAQs)
Q1: Why is my N-alkylation of 9-Methyl-3,9-diazabicyclo[3.3.1]nonane proceeding with very low yield?
A1: The primary reason for low yields in N-alkylation is the steric hindrance around the N3 nitrogen. The bicyclic framework and the 9-methyl group create a congested environment that impedes the approach of the alkylating agent. For a successful SN2 reaction, the nucleophile (the N3 amine) needs to attack the electrophilic carbon of the alkyl halide from the backside. This trajectory is often blocked.
Q2: I am observing the formation of a quaternary ammonium salt at the N3 position during alkylation. How can I avoid this?
A2: Over-alkylation to form the quaternary salt is a common side reaction, especially if the initial mono-alkylation is slow.[1] To minimize this, use a strict 1:1 stoichiometry of the amine to the alkylating agent. Running the reaction at a lower temperature can also help to control the reaction rate and improve selectivity for the mono-alkylated product.
Q3: My N-acylation reaction is sluggish and requires harsh conditions. Are there ways to improve this?
A3: Similar to N-alkylation, N-acylation is also susceptible to steric hindrance. The approach of the acylating agent to the N3 nitrogen can be difficult. Using a more reactive acylating agent, such as an acyl chloride or anhydride, can help. Additionally, the choice of base is critical. A non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) can deprotonate the intermediate ammonium species without competing in the acylation reaction.
Q4: Can I selectively functionalize the N3 position in the presence of other nucleophilic groups in my molecule?
A4: Achieving selectivity can be challenging. However, the unique steric environment of the N3 amine can sometimes be used to your advantage. For instance, a very bulky electrophile might react preferentially with a less hindered primary amine elsewhere in the molecule. Conversely, a less sterically demanding reagent might be able to access the N3 nitrogen. Careful selection of reagents and reaction conditions is key.
Q5: Are there any specific solvents that are recommended for reactions with this compound?
A5: Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally good choices as they can help to dissolve the starting materials and stabilize charged intermediates. For reactions involving strong bases, anhydrous THF is often preferred. It is crucial to use anhydrous solvents to prevent unwanted side reactions.
Troubleshooting Guides
Issue 1: Low or No Yield in N-Alkylation Reactions
Potential Cause
Troubleshooting Suggestion
Rationale
Steric Hindrance
1. Use a more reactive alkylating agent: Switch from an alkyl chloride or bromide to an alkyl iodide or triflate. 2. Increase reaction temperature: Cautiously increase the temperature to provide more energy to overcome the activation barrier. Monitor for decomposition. 3. Use a suitable catalyst: Addition of a catalytic amount of sodium iodide can in-situ convert an alkyl chloride or bromide to the more reactive iodide.
Iodides and triflates are better leaving groups, making the SN2 reaction more favorable.[2] Higher temperatures increase the kinetic energy of the molecules, allowing them to overcome steric repulsion.
Poor Nucleophilicity of the Amine
1. Use a stronger base: A strong, non-nucleophilic base like potassium hexamethyldisilazide (KHMDS) can deprotonate the amine, increasing its nucleophilicity. 2. Solvent choice: Use a polar aprotic solvent like DMF or DMSO to enhance the nucleophilicity of the amine.
Deprotonation creates a more potent nucleophile. Polar aprotic solvents solvate the cation but not the anion, leaving the nucleophile more reactive.[2]
Side Reactions
1. Control stoichiometry: Use a precise 1:1 ratio of amine to alkylating agent to minimize over-alkylation. 2. Lower the temperature: Running the reaction at a lower temperature can sometimes improve selectivity.
Excess alkylating agent will lead to the formation of the quaternary ammonium salt.
Issue 2: Incomplete N-Acylation
Potential Cause
Troubleshooting Suggestion
Rationale
Low Reactivity of Acylating Agent
1. Use a more reactive acylating agent: Switch from a carboxylic acid (with a coupling agent) to an acyl chloride or anhydride. 2. Activate the carboxylic acid: If using a carboxylic acid, employ a more potent coupling agent like HATU or COMU.
Acyl chlorides and anhydrides are more electrophilic than the activated esters formed with many common coupling agents.
Base Incompatibility
1. Use a non-nucleophilic base: Employ a hindered base like diisopropylethylamine (DIPEA) or 2,6-lutidine.
These bases can deprotonate the intermediate without competing with the amine for the acylating agent.
Steric Hindrance
1. Increase reaction temperature: Carefully heat the reaction to overcome the steric barrier. 2. Use a less hindered acylating agent: If possible, consider if a smaller acylating agent could be used.
Higher temperatures provide the necessary activation energy.
Experimental Protocols
Protocol 1: N-Alkylation of 9-Methyl-3,9-diazabicyclo[3.3.1]nonane with a Primary Alkyl Iodide
This protocol is a general guideline and may require optimization for your specific substrate.
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 9-Methyl-3,9-diazabicyclo[3.3.1]nonane (1.0 eq).
Add anhydrous acetonitrile to dissolve the amine.
Add anhydrous potassium carbonate (2.0 eq) and a catalytic amount of sodium iodide (0.1 eq, if starting with an alkyl chloride or bromide).
Stir the suspension at room temperature for 15 minutes.
Add the primary alkyl iodide (1.05 eq) dropwise to the suspension.
Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or LC-MS. The reaction may require several hours to overnight for completion.
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
Concentrate the filtrate under reduced pressure.
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes containing 1% triethylamine to prevent product streaking.
Caption: Workflow for N-alkylation of 9-Methyl-3,9-diazabicyclo[3.3.1]nonane.
Protocol 2: N-Acylation of 9-Methyl-3,9-diazabicyclo[3.3.1]nonane with an Acyl Chloride
To a flame-dried round-bottom flask under an inert atmosphere, add 9-Methyl-3,9-diazabicyclo[3.3.1]nonane (1.0 eq).
Dissolve the amine in anhydrous dichloromethane.
Add diisopropylethylamine (1.5 eq).
Cool the solution to 0 °C in an ice bath.
Slowly add the acyl chloride (1.1 eq) dropwise.
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC or LC-MS.
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
Separate the layers and extract the aqueous layer with dichloromethane.
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
Filter and concentrate under reduced pressure.
Purify the resulting amide by column chromatography or recrystallization.
References
Barnes, R. A.; Fales, H. M. The Synthesis of the 3,9-Diazabicyclo [3.3.1] nonane Ring System1. Journal of the American Chemical Society1953 , 75 (16), 3830–3831. [Link][3][4]
Lu, Y.; et al. Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane. Arkivoc2023 , 2023 (2), 202312003. [Link]
ACS Green Chemistry Institute Pharmaceutical Roundtable. Avoiding Over-alkylation. [Link][1]
You are encountering difficulties with bicyclic diamine salts (e.g., 1,4-diazabicyclo[2.2.2]octane [DABCO], 1,5-diazabicyclo[4.3.0]non-5-ene [DBN]). Unlike flexible aliphatic amines, bicyclic diamines possess a rigid, conformationally locked backbone .
The Core Problem: Flexible molecules can "wiggle" to optimize lattice packing. Bicyclic diamines cannot. When they attempt to crystallize, their awkward shapes often create lattice voids.
If voids are too large: The lattice collapses or fails to nucleate (Oiling Out).
If voids are filled by solvent: You isolate a solvate/hydrate, not the anhydrous form.
If charge balance is ambiguous: You obtain mixed stoichiometry (1:1 vs. 1:2 salts).
This guide addresses these three failure modes using thermodynamic control rather than kinetic luck.
Symptom: Upon cooling, the solution turns milky or deposits a viscous oil/gum at the bottom of the flask. No crystals form even after days.
Root Cause: You have entered a region of Liquid-Liquid Phase Separation (LLPS) .[1] The energy barrier to form an ordered crystal lattice is higher than the energy to simply separate into a chaotic, solute-rich liquid phase. This is common in bicyclic salts due to their high charge density and difficulty in packing.
Protocol: The "Temperature Cycling" Cure
Do not simply cool slower. You must cycle the temperature to erase the "memory" of the oil phase and lower the nucleation barrier.
Re-dissolve: Heat the mixture until the oil fully redissolves (Solution A).
Determine
: Cool rapidly and note the exact temperature () where opalescence (oil droplets) appears.
Cycle:
Heat to
.
Add 0.5 wt% seed crystals (if available) or scratch the glass surface.
Hold for 1 hour.
Cool very slowly (
) to .
If oil forms, heat back up immediately. If haze forms (nucleation), hold temperature for 4 hours.
Visualization: Oiling Out Decision Matrix
Caption: Workflow to bypass Liquid-Liquid Phase Separation (LLPS) by optimizing solvent dielectric and thermal history.
Module 2: Stoichiometry Control (1:1 vs. 1:2 Salts)
Symptom: Elemental analysis (CHN) or NMR integration shows non-integer ratios (e.g., 1.3 equivalents of acid). Melting point is broad.
Root Cause: Bicyclic diamines have two basic nitrogens. The
between and determines stability.
DABCO:
, .
The Trap: The second protonation is difficult (
is acidic). If you add exactly 2.0 equivalents of a weak acid, you often get a mixture of mono-salt and free acid, not the di-salt.
Protocol: The "pH Swing" Crystallization
To isolate the specific species, you must drive the equilibrium using excess reagent or pH control, not just molar equivalents.
Desired Salt Form
Acid Equivalents
Solvent Strategy
Critical Step
Monocation (1:1)
0.95 eq
Low polarity (EtOAc, Toluene)
Starve the system. Use slightly less acid to prevent any dication formation. The free base stays in solution; the 1:1 salt precipitates.
Dication (1:2)
> 2.5 eq
High polarity (Water, MeOH)
Flood the system. Excess acid is required to protonate the second nitrogen (). Wash the final crystals with a solvent that dissolves the acid but not the salt (e.g., Acetone).
Visualization: Stoichiometry Logic Flow
Caption: Selection logic for isolating pure Monocationic (1:1) vs. Dicationic (1:2) salts based on pKa differentials.
Module 3: Solvates & Polymorphism
Symptom: Crystals lose transparency (turn opaque) upon drying or change melting point after storage.
Root Cause:Lattice Voids. The rigid bicyclic cage creates empty spaces in the crystal lattice. "Nature abhors a vacuum," so solvent molecules fill these voids. When you dry the crystals, the solvent leaves, causing the lattice to collapse (amorphous) or rearrange (polymorph).
Protocol: Slurry Conversion (Ostwald Ripening)
Do not filter immediately. You must allow the system to find its thermodynamically stable, non-solvated form (if one exists).
Formation: Induce precipitation.
Aging: Do not filter. Stir the suspension (slurry) at elevated temperature (
) for 24–48 hours.
Mechanism: Kinetic solvates (unstable) will dissolve; thermodynamic anhydrous forms (stable) will grow.
Solvent Selection for Desolvation: Use a solvent with a large molecular volume (e.g., t-Butyl methyl ether, TBME) that physically cannot fit inside the lattice voids of your diamine.
Table: Solvent Selection for Bicyclic Diamines
Solvent Class
Risk Level
Why?
Recommendation
Small Alcohols (MeOH, EtOH)
High
Fits easily into lattice voids. Forms H-bonded solvates.
Avoid for final form. Good for intermediates.
Water
Critical
DABCO and similar bases are highly hygroscopic. Forms hydrates.
Use only if hydrate is the desired form.
Bulky Ethers (TBME, CPME)
Low
Too bulky to fit in voids.
Best for isolating anhydrous salts.
Acetonitrile
Medium
Can react with amines (nucleophilic attack) over long periods.
Use with caution.
References
DABCO Salt Polymorphism & Hydrates
Title: Metal-free enantiomorphic perovskite [dabcoH2]2+[H3O]+Br− and its one-dimensional polar polymorph.[2]
A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Spectral Analysis of 9-Methyl-3,9-diazabicyclo[3.3.1]nonane
For researchers and professionals in drug development and organic synthesis, a precise understanding of molecular structure is paramount. The rigid bicyclic framework of 9-Methyl-3,9-diazabicyclo[3.3.1]nonane, a scaffold...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development and organic synthesis, a precise understanding of molecular structure is paramount. The rigid bicyclic framework of 9-Methyl-3,9-diazabicyclo[3.3.1]nonane, a scaffold with significant potential in medicinal chemistry, presents a unique and illustrative case for nuclear magnetic resonance (NMR) spectroscopic analysis. This guide provides an in-depth examination of its ¹H and ¹³C NMR spectra, a comparative analysis with structurally related compounds, and a detailed experimental protocol for acquiring high-fidelity spectral data.
The Structural Significance of the Diazabicyclo[3.3.1]nonane Core
The 3,9-diazabicyclo[3.3.1]nonane skeleton is a key structural motif in a variety of biologically active molecules. Its rigid conformation and the stereochemical orientation of its nitrogen atoms make it an attractive scaffold for the design of ligands targeting nicotinic acetylcholine receptors (nAChRs) and other CNS targets. The introduction of a methyl group at the 9-position, as in 9-Methyl-3,9-diazabicyclo[3.3.1]nonane, significantly influences the molecule's electronic and conformational properties, which are directly reflected in its NMR spectra.
Deciphering the ¹H NMR Spectrum of 9-Methyl-3,9-diazabicyclo[3.3.1]nonane
The ¹H NMR spectrum of 9-Methyl-3,9-diazabicyclo[3.3.1]nonane is predicted to exhibit a set of distinct signals characteristic of its bicyclic structure. The molecule predominantly adopts a chair-chair conformation to minimize steric strain. This conformation dictates the axial and equatorial positions of the protons, leading to different chemical shifts and coupling constants.
A detailed, peak-by-peak analysis, based on data from analogous structures and fundamental NMR principles, is as follows:
N-Methyl Protons (N-CH₃): A singlet is expected for the three protons of the methyl group attached to the nitrogen at position 9. The chemical shift of this signal will be influenced by the electron-donating nature of the nitrogen atom and its immediate chemical environment.
Bridgehead Protons (H-1 and H-5): These protons are situated at the junction of the two rings. Their signals are anticipated to be multiplets due to coupling with adjacent methylene protons. The conformational rigidity of the bicyclic system will influence the magnitude of these coupling constants.
Methylene Protons Adjacent to Nitrogen (H-2, H-4, H-8): The protons on the carbons flanking the nitrogen atoms will be diastereotopic, meaning they are chemically non-equivalent. This will result in separate signals for the axial and equatorial protons, each appearing as a doublet of doublets or a more complex multiplet due to geminal and vicinal coupling. The equatorial protons are typically observed at a downfield chemical shift compared to their axial counterparts.
Methylene Protons (H-6, H-7): The protons on the carbons further away from the nitrogen atoms will also be diastereotopic and will likely appear as complex multiplets in the aliphatic region of the spectrum.
Probing the Carbon Skeleton: The ¹³C NMR Spectrum
The ¹³C NMR spectrum provides a direct map of the carbon framework of 9-Methyl-3,9-diazabicyclo[3.3.1]nonane. Due to the molecule's symmetry, a specific number of signals is expected.
N-Methyl Carbon (N-CH₃): A single signal is anticipated for the methyl carbon, with its chemical shift influenced by the attached nitrogen.
Bridgehead Carbons (C-1 and C-5): These two carbons are chemically equivalent and will produce a single signal.
Carbons Adjacent to Nitrogen (C-2, C-4, C-8): The chemical environment of these carbons is influenced by their proximity to the nitrogen atoms, resulting in a downfield shift compared to unsubstituted alkanes.
Methylene Carbons (C-6, C-7): These carbons, being further from the heteroatoms, will resonate at a more upfield chemical shift.
To better understand the spectral features of 9-Methyl-3,9-diazabicyclo[3.3.1]nonane, a comparison with structurally related compounds is invaluable. Below is a table summarizing the expected ¹H NMR chemical shifts for our target molecule alongside experimental data for a close analog, methyl-3,9-diazabicyclo[3.3.1]nonane-9-carboxylate.
The comparison highlights how the substituent on the nitrogen at the 9-position influences the chemical shifts of the neighboring protons. The electron-withdrawing nature of the carbamate group in the analog results in a downfield shift of the adjacent protons compared to the expected shifts for the N-methylated target molecule.
For the ¹³C NMR, a similar comparative approach is useful.
The data from related 3,7-diazabicyclo[3.3.1]nonane derivatives provide a general idea of the chemical shift ranges for the carbon skeleton.[2]
Visualizing Molecular Connectivity and Experimental Workflow
To illustrate the key structural features and the process of NMR analysis, the following diagrams are provided.
Caption: Molecular structure of 9-Methyl-3,9-diazabicyclo[3.3.1]nonane.
Caption: Experimental workflow for NMR spectral analysis.
Experimental Protocol for High-Resolution NMR Spectroscopy
Acquiring high-quality NMR data is essential for accurate structural elucidation. The following protocol is recommended for the analysis of 9-Methyl-3,9-diazabicyclo[3.3.1]nonane and similar compounds.
1. Sample Preparation:
Weigh approximately 5-10 mg of the purified compound.
Dissolve the sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃). The choice of solvent is critical, and CDCl₃ is a good starting point for many organic molecules.
Transfer the solution to a clean, dry 5 mm NMR tube.
2. ¹H NMR Acquisition:
Insert the sample into the NMR spectrometer.
Lock the spectrometer on the deuterium signal of the solvent.
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
Acquire the ¹H NMR spectrum using standard single-pulse acquisition parameters. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
Typical parameters on a 400 MHz spectrometer would include a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
3. ¹³C NMR Acquisition:
Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.
Acquire a proton-decoupled ¹³C NMR spectrum. This will result in a spectrum where each unique carbon atom appears as a singlet.
Due to the low natural abundance of ¹³C, a larger number of scans will be required compared to ¹H NMR.
Typical parameters on a 100 MHz (for ¹³C) spectrometer would include a spectral width of 200-240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
4. Data Processing:
Apply Fourier transformation to the acquired free induction decays (FIDs) for both ¹H and ¹³C spectra.
Perform phase correction to ensure all peaks are in the positive absorptive mode.
Apply baseline correction to obtain a flat baseline.
Reference the spectra using the residual solvent peak (for CDCl₃, δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).
For the ¹H spectrum, perform integration to determine the relative number of protons for each signal.
For both spectra, perform peak picking to identify the precise chemical shifts of all signals.
Conclusion
The ¹H and ¹³C NMR spectral analysis of 9-Methyl-3,9-diazabicyclo[3.3.1]nonane provides a wealth of information about its three-dimensional structure. By understanding the influence of the bicyclic framework and the N-methyl substituent on chemical shifts and coupling constants, researchers can confidently confirm the identity and purity of this important synthetic building block. The comparative analysis with related compounds further enriches the interpretation, while the detailed experimental protocol ensures the acquisition of reliable and reproducible data. This comprehensive approach to NMR analysis is an indispensable tool in the arsenal of the modern drug development and chemical synthesis professional.
References
Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Semantic Scholar. Available at: [Link]
Diazabicyclo analogues of maraviroc: synthesis, modeling, NMR studies and antiviral activity. MedChemComm (RSC Publishing). Available at: [Link]
Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Semantic Scholar. Available at: [Link]
Benchmarking Guide: Catalytic Efficiency of 3,9-Diazabicyclo Ligands
Executive Summary This guide provides a technical framework for benchmarking 3,9-diazabicyclo ligands (specifically the [3.3.1]nonane and [4.2.1]nonane scaffolds) against established catalytic standards. While Bispidine...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical framework for benchmarking 3,9-diazabicyclo ligands (specifically the [3.3.1]nonane and [4.2.1]nonane scaffolds) against established catalytic standards. While Bispidine (3,7-diazabicyclo[3.3.1]nonane) and DABCO (1,4-diazabicyclo[2.2.2]octane) are ubiquitous in coordination chemistry, the 3,9-diazabicyclo isomers represent a distinct class of rigid, bicyclic diamines. Their unique bridgehead geometry offers differentiated steric bulk and "bite angles" for metal coordination, particularly in Palladium (Pd) and Copper (Cu) catalysis.
This document outlines the comparative metrics, experimental protocols, and kinetic validation methods required to objectively assess the performance of 3,9-diazabicyclo ligands in cross-coupling and oxidation reactions.
Part 1: Ligand Architecture & Comparative Metrics
To validate the efficiency of a 3,9-diazabicyclo ligand, it must be benchmarked against structurally related "Gold Standards." The primary differentiator is the N–M–N bite angle and the steric buried volume (%V_bur) .
The Competitor Landscape
Ligand Class
Structure
Key Feature
Benchmarking Role
3,9-Diazabicyclo[3.3.1]
Rigid Bicyclic
Novelty: Nitrogen atoms on bridge & wing. Unique bite angle.
Target Analyte
Bispidine (3,7-diaza)
Rigid Bicyclic
Standard: Pre-organized "bowl" shape. High affinity for Cu(II).
Direct Isomer Control
DABCO
Cage (Tricyclic)
Standard: High nucleophilicity, moderate sterics.
Basicity Control
BINAP / Phosphines
Axial Chiral
Standard: Soft donor, high steric bulk.
Pd-Coupling Control
Structural Visualization (DOT Diagram)
The following diagram illustrates the structural relationship and benchmarking logic between these ligand classes.
Figure 1: Comparative framework for benchmarking 3,9-diazabicyclo ligands against established diamine scaffolds.
The most rigorous test for diamine ligands is the Palladium-catalyzed C–N cross-coupling of aryl chlorides. 3,9-diazabicyclo ligands should be tested for their ability to stabilize the active Pd(0) species and facilitate reductive elimination.
Objective: Determine Yield, Turnover Number (TON), and Turnover Frequency (TOF).
Protocol 1: Comparative Screening Workflow
Preparation: In a nitrogen-filled glovebox, prepare stock solutions of:
Pre-catalyst: Pd(OAc)₂ or Pd₂(dba)₃.
Ligand: 3,9-Diazabicyclo derivative (Target) vs. Bispidine (Control) vs. BINAP (Control).
Add Pd source (1 mol%) and Ligand (2 mol% for bidentate). Ratio L:Pd is critical.
Stir for 30 mins to form the L-Pd complex (Active Catalyst).
Add Aryl Chloride, Amine, and Base.
Seal and heat to 80°C or 100°C.
Sampling:
Take aliquots at t = 1h, 4h, 12h, 24h.
Quench with EtOAc/H₂O. Analyze organic layer via GC-FID or HPLC.
Internal Standard: Use Dodecane or Mesitylene.
Data Output Table (Template):
Ligand Entry
Pd Loading (mol%)
Time (h)
Yield (%)
TOF (h⁻¹)
Selectivity (Mono/Di)
3,9-Diaza-L1
1.0
4
[Data]
[Data]
>99:1
Bispidine (3,7)
1.0
4
[Ref]
[Ref]
95:5
BINAP
1.0
4
[Ref]
[Ref]
>99:1
No Ligand
1.0
4
<5
N/A
N/A
Secondary Screen: Cu-Catalyzed Aerobic Oxidation
Bicyclic amines (like ABNO and Bispidine) are privileged ligands for Copper-catalyzed oxidation of alcohols. This tests the ligand's oxidative stability and ability to support Cu(I)/Cu(II) redox cycling.
Protocol 2: Aerobic Oxidation of Benzyl Alcohol
Conditions: CuBr (5 mol%), Ligand (5 mol%), TEMPO (5 mol%), N-methylimidazole (10 mol%), CH₃CN, Air balloon, Room Temperature.
Benchmark: Compare time-to-completion against Cu/ABNO and Cu/Bispidine .
Success Metric: 3,9-diazabicyclo ligands must show comparable reaction rates (k_obs) without ligand degradation (oxidative bleaching).
Part 3: Mechanistic Validation (Scientific Integrity)
To claim "efficiency," you must prove the mechanism. A self-validating system requires Kinetic Isotope Effect (KIE) studies and Reaction Progress Kinetic Analysis (RPKA).
Reaction Progress Kinetic Analysis (RPKA)
Do not rely on single-point yields. Use "Same Excess" experiments to determine catalyst stability.
Experiment A: Standard concentrations ([Substrate]₀ = 0.1 M).
Experiment B: "Same Excess" ([Substrate]₀ = 0.05 M, but add 0.05 M product at start).
Analysis: If the kinetic curves of A (shifted in time) and B overlay perfectly, there is no product inhibition or catalyst deactivation . If curves diverge, the 3,9-ligand may be unstable.
Catalytic Cycle Visualization
The following diagram maps the critical steps where the ligand influences efficiency.
Figure 2: Catalytic cycle for Buchwald-Hartwig amination highlighting steps governed by ligand sterics and bite angle.
References
Synthesis of 3,9-Diazabicyclo Scaffolds
Barnes, R. A., & Fales, H. M. (1953). The Synthesis of the 3,9-Diazabicyclo[3.3.1]nonane Ring System. Journal of the American Chemical Society.[1][2][3]
Bispidine Ligands in Catalysis
Comba, P., et al. (2021).[4] Novel Bispidine-Monoterpene Conjugates—Synthesis and Application as Ligands. Molecules.
ABNO (9-Azabicyclo)
Shibuya, M., et al. (2009).[1][5] An Expeditious Entry to 9-Azabicyclo[3.3.1]nonane N-Oxyl (ABNO). Journal of Organic Chemistry.
Benchmarking Protocols
Colacot, T. J. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts. Chemical Reviews.
A Comparative Guide to Cyclohexane Conformations: The Energetic Landscape of Chair and Boat Forms
For researchers and professionals in drug development and materials science, a deep understanding of molecular geometry is not merely academic—it is fundamental to predicting molecular interactions, reactivity, and biolo...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development and materials science, a deep understanding of molecular geometry is not merely academic—it is fundamental to predicting molecular interactions, reactivity, and biological activity. The six-membered cyclohexane ring is a ubiquitous structural motif in countless pharmaceuticals and natural products. Its conformational flexibility, governed by a delicate balance of steric and electronic effects, dictates the three-dimensional arrangement of its substituents, thereby controlling its function.
This guide provides an in-depth comparison of the primary conformations of cyclohexane, focusing on the highly stable chair form versus the transient boat form. We will explore the energetic rationale for their stability differences, the dynamics of their interconversion, and the experimental and computational methodologies used to validate these principles.
The Ground State: Unraveling the Stability of the Chair Conformation
The planar hexagon, often used as a shorthand for cyclohexane, is a gross oversimplification that conceals significant energetic penalties. A planar structure would enforce C-C-C bond angles of 120°, a major deviation from the ideal tetrahedral angle of 109.5°, leading to substantial angle strain.[1][2] Furthermore, all adjacent carbon-hydrogen bonds would be fully eclipsed, introducing severe torsional strain.[3]
To alleviate these strains, the cyclohexane ring puckers into its lowest-energy conformation: the chair .[4][5] At room temperature, over 99.99% of cyclohexane molecules exist in this form.[1] The stability of the chair conformation is attributable to two key factors:
Absence of Angle Strain: All C-C-C bond angles are approximately 111°, very close to the ideal 109.5° tetrahedral angle, effectively eliminating angle strain.[6][7]
Absence of Torsional Strain: When viewed along any C-C bond (via a Newman projection), all hydrogen atoms are perfectly staggered, which minimizes repulsive forces between electron clouds of adjacent bonds.[3][7][8][9]
A critical feature of the chair conformation is the presence of two distinct types of substituent positions:
Axial (a): Six bonds that are oriented parallel to the principal C3 axis of the ring, pointing straight up or down.[1][10]
Equatorial (e): Six bonds that point out from the "equator" of the ring, lying roughly in the plane of the molecule.[1][10]
This distinction is paramount, as bulky substituents strongly prefer the more sterically accessible equatorial position to avoid unfavorable interactions with other axial groups.[9][11]
Higher Energy States: The Boat and Twist-Boat Conformations
While the chair form dominates, the ring possesses enough flexibility to pass through other, less stable conformations. The most notable of these is the boat conformation .
The boat form is significantly less stable than the chair for two primary reasons[2][4][10]:
Torsional Strain: Four pairs of adjacent hydrogens along the "sides" of the boat are in an eclipsed arrangement, creating significant torsional strain.[1]
Steric Strain: The two "flagpole" hydrogens on C1 and C4 are pointed towards each other, violating their van der Waals radii and causing a strong steric repulsion.[4][10][12] This interaction alone contributes a substantial repulsion energy.[4]
The boat conformation is not an energy minimum but rather a transition state.[13] By slightly twisting, it can relieve some of the torsional and flagpole strain, settling into a local energy minimum known as the twist-boat (or skew-boat) conformation .[4][10] Though more stable than the true boat, the twist-boat is still considerably higher in energy than the chair.[4][6]
The Dynamics of Interconversion: A Journey Across the Energy Landscape
At room temperature, cyclohexane is not static. It undergoes a rapid conformational change known as a chair-chair interconversion or "ring flip," occurring millions of times per second.[8] During this process, a substituent that was axial becomes equatorial, and one that was equatorial becomes axial.[1][14]
This interconversion is not a single step but a journey across a defined potential energy surface, proceeding through the higher-energy conformations. The highest energy barrier along this path is the half-chair conformation, which acts as the transition state for the conversion between the chair and twist-boat forms.[1][3][4][5] The half-chair is highly strained due to both significant angle and torsional strain.[4]
The complete pathway can be visualized as:
Chair ⇌ Half-Chair (TS) ⇌ Twist-Boat ⇌ Boat (TS) ⇌ Twist-Boat ⇌ Half-Chair (TS) ⇌ Chair'
Visualizing the Energy Profile of Chair-Chair Interconversion
The following diagram illustrates the relative energies of the key conformations involved in the ring-flipping process.
Caption: Energy profile for the chair-chair interconversion of cyclohexane.
Quantitative Comparison: A Data-Driven Overview
The relative stabilities of these conformations have been determined through a combination of experimental techniques and computational chemistry. The chair conformation serves as the energetic reference point (0 kJ/mol).
Note: Values are approximate and can vary slightly depending on the experimental or computational method used.
Methodologies for Conformational Analysis
The characterization of these transient and rapidly interconverting forms requires specialized analytical techniques and computational support.
A. Experimental Validation: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful experimental tool for studying cyclohexane conformations in solution.[15] At room temperature, the rapid chair-chair interconversion averages the signals, and the ¹H NMR spectrum of cyclohexane shows a single sharp peak.[1][16] However, at low temperatures (e.g., below -50 °C), this interconversion can be "frozen out" on the NMR timescale.[17] This allows for the direct observation of distinct signals for the now chemically non-equivalent axial and equatorial protons.
This protocol outlines the steps to resolve and identify axial vs. equatorial protons in a substituted cyclohexane, such as chlorocyclohexane.
Sample Preparation: Dissolve a pure sample of the substituted cyclohexane in a deuterated solvent with a low freezing point (e.g., deuterated toluene, CD₂Cl₂).
Room Temperature Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 25 °C) to serve as a baseline. The proton on the carbon bearing the substituent will likely appear as a broad, unresolved multiplet due to rapid conformational averaging.
Cooling and Acquisition: Gradually lower the temperature of the NMR probe in increments (e.g., -20 °C, -40 °C, -60 °C, -80 °C). Acquire a spectrum at each temperature.
Observation of Coalescence: Observe the broadening of the key proton signal as the temperature decreases. The temperature at which the broad signal begins to resolve into two distinct signals is the coalescence temperature, which can be used to calculate the energy barrier (ΔG‡) of the ring flip.
Low-Temperature Spectrum Analysis: At a sufficiently low temperature (e.g., -80 °C), two separate signals for the proton of interest will be observed, corresponding to the two distinct chair conformations (substituent axial vs. substituent equatorial).
Integration and Coupling Constant Analysis:
Integration: The relative areas of the two signals directly correspond to the equilibrium population of the two conformers. The conformer with the bulky group in the equatorial position will be the major species.
Coupling Constants (J-values): The multiplicity and width of the signal provide definitive proof of its orientation. The proton in the axial position will typically exhibit large coupling constants (J_ax-ax ≈ 8-13 Hz) due to its anti-periplanar relationship with neighboring axial protons. The equatorial proton will show smaller couplings (J_ax-eq, J_eq-eq ≈ 2-5 Hz).
B. Computational Chemistry Workflow
Computational methods provide invaluable insight into the structures and energies of conformations that are difficult to isolate experimentally, such as transition states.[13][18]
Caption: A typical workflow for computational conformational analysis.
Structure Generation: Build initial 3D models of the desired conformations (chair, boat, etc.) using molecular modeling software like Avogadro.[18][19][20]
Geometry Optimization: Perform an energy minimization calculation using a suitable theoretical method (e.g., Molecular Mechanics like MM3/MM4 or quantum mechanical methods like Density Functional Theory) to find the nearest stationary point on the potential energy surface.[13][21]
Frequency Calculation: Perform a frequency calculation on the optimized geometry.
Verification: The results of the frequency calculation confirm the nature of the structure. A true energy minimum (a stable conformer like the chair or twist-boat) will have zero imaginary frequencies.[13] A transition state (like the half-chair) will have exactly one imaginary frequency.[13]
Analysis: Compare the calculated zero-point energies of the different optimized conformers to determine their relative stabilities.[13]
Conclusion: Implications for Research and Development
The conformational landscape of cyclohexane is dominated by the strain-free chair form. The boat conformation, while a useful conceptual tool, is an unstable transition state on the pathway to the lower-energy twist-boat intermediate. The entire system is in rapid dynamic equilibrium at room temperature, a process defined by a ~45 kJ/mol (~10-12 kcal/mol) energy barrier.
For scientists in drug design, understanding this equilibrium is critical. The biological activity of a cyclohexane-containing drug is dictated by the three-dimensional arrangement of its functional groups, which is controlled by the conformational preference of the ring. A molecule locked in an unfavorable conformation due to bulky axial substituents may fail to bind to its target receptor. By leveraging the principles outlined in this guide and the powerful analytical tools of NMR and computational chemistry, researchers can rationally design molecules with optimized geometries for enhanced efficacy and function.
References
Wikipedia. (n.d.). Cyclohexane conformation. Retrieved February 15, 2026, from [Link]
KPU Pressbooks. (n.d.). 4.3 Conformation Analysis of Cyclohexane. In Organic Chemistry I. Retrieved February 15, 2026, from [Link]
Chemistry LibreTexts. (2022, September 25). 4.5: Conformations of Cyclohexane. Retrieved February 15, 2026, from [Link]
Vedantu. (2020, June 30). Conformation of Cyclohexane: Chair, Boat & Stability Explained. Retrieved February 15, 2026, from [Link]
Fiveable. (2025, September 15). Chair-Chair Interconversion Definition. Retrieved February 15, 2026, from [Link]
Study.com. (n.d.). Conformations of Cyclohexane | Chair, Boat & Twist-Boat. Retrieved February 15, 2026, from [Link]
Quora. (2020, May 16). Is boat or chair conformation more stable?. Retrieved February 15, 2026, from [Link]
conformanalcyclohexane. (n.d.).
Semantic Scholar. (n.d.). Conformational Analysis of Cyclohexane Derivatives by Nuclear Magnetic Resonance Spectroscopy. Retrieved February 15, 2026, from [Link]
University of Calgary. (n.d.). Cyclohexane Conformational Analysis. Retrieved February 15, 2026, from [Link]
Sloop, J. C., et al. (2013). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Journal of Laboratory Chemical Education, 1(3), 39-44. Retrieved February 15, 2026, from [Link]
Making Molecules. (2025, June 16). An Introduction to the Conformation of Cyclohexane. Retrieved February 15, 2026, from [Link]
Master Organic Chemistry. (2014, June 6). The Cyclohexane Chair Flip - Energy Diagram. Retrieved February 15, 2026, from [Link]
SciSpace. (n.d.). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Retrieved February 15, 2026, from [Link]
Chemistry LibreTexts. (2024, September 22). 4.5: Conformations of Cyclohexane. Retrieved February 15, 2026, from [Link]
University of Liverpool. (2021, April 26). Cyclohexane - Stereoelectronics. Retrieved February 15, 2026, from [Link]
University of British Columbia. (n.d.). 3.6. Strain and Conformation in Cyclic Molecules. In Introduction to Organic Chemistry. Retrieved February 15, 2026, from [Link]
StudySmarter. (2023, October 14). Conformational Analysis of Cyclohexane. Retrieved February 15, 2026, from [Link]
International Journal of Engineering Research & Technology. (n.d.). An Ab-Initio Study on Conformers of Cyclohexane. Retrieved February 15, 2026, from [Link]
AUREMN. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. Retrieved February 15, 2026, from [Link]
sikhcom.net. (n.d.). Conformational Study of cis-1,4-Di-tert-butylcyclohexane by Dynamic NMR Spectroscopy and Computational Methods. Retrieved February 15, 2026, from [Link]
ResearchGate. (2025, August 6). (PDF) Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Retrieved February 15, 2026, from [Link]
ResearchGate. (2012, April 17). How to experimentally detect the conformation of cyclohexane?. Retrieved February 15, 2026, from [Link]
Journal of Chemical Education. (2001, January 1). Determination of the Position of the Conformational Equilibrium of a Trans 1,2-Disubstituted Cyclohexane by NMR Spectroscopy. Retrieved February 15, 2026, from [Link]
Doc Brown's Advanced Organic Chemistry. (n.d.). C6H12 cyclohexane low high resolution 1H proton nmr spectrum. Retrieved February 15, 2026, from [Link]
Scientific & Academic Publishing. (n.d.). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Retrieved February 15, 2026, from [Link]
Master Organic Chemistry. (2014, April 18). Cyclohexane Conformations. Retrieved February 15, 2026, from [Link]
University of Wisconsin-Platteville. (n.d.). 6.5 CONFORMATIONS OF CYCLOHEXANE. Retrieved February 15, 2026, from [Link]
9-Methyl-3,9-diazabicyclo[3.3.1]nonane: Handling & Disposal Protocol
[1][2] Executive Summary & Operational Directive Treat as Pharmacologically Active. While some Safety Data Sheets (SDS) for 9-Methyl-3,9-diazabicyclo[3.3.1]nonane (specifically its dihydrochloride salt, CAS 3431-07-0) li...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary & Operational Directive
Treat as Pharmacologically Active.
While some Safety Data Sheets (SDS) for 9-Methyl-3,9-diazabicyclo[3.3.1]nonane (specifically its dihydrochloride salt, CAS 3431-07-0) list "No Data Available" for GHS classification, this represents a data gap, not a safety clearance .[1][2] This compound is a structural analog to Granatane and a key intermediate in the synthesis of anti-emetics (e.g., Granisetron).[1][2] It possesses significant pharmacological potential as a serotonergic modulator.[2]
Core Directive: Do not dispose of via municipal waste or aqueous drainage.[2] All waste streams containing this compound must be segregated for high-temperature incineration to ensure complete thermal destruction of the bicyclic ring system.[2]
Chemical Profile & Hazard Identification
Effective disposal requires accurate identification.[2] This compound is frequently handled as a dihydrochloride salt to improve stability, though the free base may be generated in situ.[1][2]
Not P- or U-listed.[2] Regulated by characteristic (if free base: Corrosive D002).
The "Data Gap" Risk
Many niche pharmaceutical intermediates lack comprehensive toxicity testing.[2] As a scientist, you must apply the Precautionary Principle . The bicyclic diamine structure suggests high bioavailability and potential interaction with neurotransmitter receptors.[2]
Mechanism of Concern: The 3,9-diazabicyclo[3.3.1]nonane core mimics the tropane alkaloid structure.[1][2] Improper disposal into water systems could affect aquatic life via receptor modulation, even at low concentrations.[1][2]
Disposal Workflow & Decision Logic
The following protocol utilizes a "Cradle-to-Grave" tracking approach. The decision logic is based on the physical state of the waste.[2]
DOT Diagram: Waste Stream Decision Tree[2]
Figure 1: Decision matrix for segregating solid and liquid waste streams to ensure incineration.
Quenching (Optional but Recommended): If you have pure bulk powder (>10g), dissolve in a small volume of dilute HCl to ensure it is in the stable salt form before disposal.[2] This prevents potential exothermic reactions if the container breaks and contacts moisture/bases.[2]
Primary Containment: Place the solid material into a clear, 6-mil polyethylene bag. Twist and tape the neck of the bag to create an airtight seal.[2]
Secondary Containment: Place the sealed bag into a wide-mouth High-Density Polyethylene (HDPE) jar or a fiber drum lined with a poly liner.
Labeling:
Chemical Name: 9-Methyl-3,9-diazabicyclo[3.3.1]nonane dihydrochloride.[1][2]
Applicability: Mother liquors, filtrates, or free base oils.[1][2]
Segregation: Do not mix with oxidizers (e.g., peroxides, nitric acid).[1][2] Amines can form explosive N-oxides or generate excessive heat.[2]
Solvent Compatibility:
If in Organic Solvent (DCM, Methanol, Ethyl Acetate): Dispose of in the standard "Organic Solvents" carboy (Safety Can).[1][2] The high BTU value of the solvent will facilitate the incineration of the amine.[2]
If in Aqueous Solution: Adjust pH to neutral (pH 6-8) using dilute sulfuric acid. Caution: Exothermic.[2] Dispose of in "Aqueous Toxic" waste stream.[2]
Container Specs: Use UN-rated HDPE carboys (UN 3H1). Ensure the cap is vented if there is any risk of off-gassing, though this compound is generally non-volatile in salt form.[1][2]
Protocol C: Spill Management (Emergency Response)
Immediate Action for Spills > 500mg
Evacuate & PPE: Clear the immediate area. Don nitrile gloves (double layer recommended), lab coat, and safety goggles.[1][2] If powder is airborne, use an N95 or P100 respirator.[1][2]
Containment:
Liquid Spill: Surround with absorbent socks or vermiculite.[2]
Powder Spill: Cover with wet paper towels to prevent dust generation.[2]
Neutralization:
If the spill is the Free Base (liquid/oil), apply a weak acid neutralizer (citric acid or dilute acetic acid) until pH paper indicates pH 7.[1]
Cleanup: Scoop the absorbent/sludge into a disposable container.[2] Wipe the surface with water and detergent.[2] Treat all cleanup materials as Solid Waste (Protocol A) .[2]
Regulatory Compliance & Transport
US EPA (RCRA): While not explicitly listed, the generator is responsible for determining characteristics.[1][2]
Free Base:[2] Likely D002 (Corrosive) if pH > 12.5.[2][6]
Salt: Non-hazardous by characteristic, but "Listed" status applies if mixed with F-listed solvents (e.g., Methanol F003).[1][2]
DOT Shipping (for waste hauler):
If pure: UN 2811, Toxic solids, organic, n.o.s. (9-Methyl-3,9-diazabicyclo[3.3.1]nonane), 6.1, PG III.[1][2]
Note: Always verify with your specific waste disposal vendor (e.g., Veolia, Clean Harbors) as they may prefer a generic "Lab Pack" classification.[1][2]
References
Combi-Blocks. (2024). Safety Data Sheet: 9-Methyl-3,9-diazabicyclo[3.3.1]nonane dihydrochloride. Retrieved from (Search Catalog JR-7445).[2]
PubChem. (2025).[2] Compound Summary: 3,9-Diazabicyclo[3.3.1]nonane derivatives. National Library of Medicine.[2] Retrieved from .[2]
US Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261.[2][4][6] Retrieved from .[2]
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